molecular formula C10H4BrClF3N B567960 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline CAS No. 1283719-79-8

6-Bromo-2-chloro-4-(trifluoromethyl)quinoline

Cat. No.: B567960
CAS No.: 1283719-79-8
M. Wt: 310.498
InChI Key: XMPKCJUBCOOCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloro-4-(trifluoromethyl)quinoline is a versatile chemical intermediate designed for advanced research and development, particularly in medicinal and agricultural chemistry. The core quinoline scaffold is recognized for its significant role in drug discovery . The strategic incorporation of halogen and trifluoromethyl substituents on this structure is known to enhance molecular properties such as metabolic stability, membrane permeability, and binding affinity to biological targets . This makes the compound a valuable building block for constructing novel candidates in pharmaceutical research. Trifluoromethyl-substituted quinolines have demonstrated broad biological activities in scientific literature, serving as key precursors in the synthesis of molecules with potential antimalarial and anticancer properties . Furthermore, the 2-trifluoromethyl quinoline core has been investigated for its utility in developing compounds with antifungal activity . Researchers can leverage this reagent to explore structure-activity relationships and develop new active compounds for various therapeutic and agrochemical applications. This product is intended for research purposes by qualified laboratory professionals.

Properties

IUPAC Name

6-bromo-2-chloro-4-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-5-1-2-8-6(3-5)7(10(13,14)15)4-9(12)16-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPKCJUBCOOCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856115
Record name 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283719-79-8
Record name 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic introduction of specific substituents onto the quinoline ring is a key tactic in drug design to modulate a compound's physicochemical properties and enhance its pharmacological profile. Among the most impactful modifications are halogenation and the incorporation of a trifluoromethyl (CF₃) group.

The trifluoromethyl group is particularly valued for its ability to increase metabolic stability, enhance lipophilicity, and improve binding affinity to biological targets by altering the electronic nature of the molecule.[3] Similarly, bromine and chlorine atoms serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions and can also contribute to binding interactions and membrane permeability.

This technical guide focuses on the specific, yet sparsely documented, trifunctionalized quinoline derivative: 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline . While a specific CAS number for this exact substitution pattern is not prominently listed in major chemical databases, suggesting its status as a novel or less-common research chemical, its synthesis and reactivity can be confidently predicted from established chemical principles and the behavior of closely related analogues. This document will serve as a comprehensive resource for researchers, providing a plausible synthetic pathway, an analysis of its chemical reactivity, and a discussion of its potential applications in drug discovery and development.

Compound Identity and Physicochemical Properties

The structural attributes of this compound—a bromine atom on the benzenoid ring, a chlorine atom at the activated 2-position, and an electron-withdrawing trifluoromethyl group at the 4-position—dictate its chemical behavior and potential utility as a scaffold.

Structure:

While experimental data for this specific isomer is not available, its core physicochemical properties can be reliably estimated based on data from structurally similar compounds.

PropertyPredicted Value / DescriptionRationale and Supporting Data
CAS Number Not readily available.The isomeric 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline has the CAS Number 18706-32-6 .
Molecular Formula C₁₀H₄BrClF₃NDerived from the chemical structure.
Molecular Weight 310.50 g/mol Calculated from the molecular formula.
Appearance Predicted to be a white to off-white or pale yellow solid.Based on related compounds like 6-bromo-4-chloroquinoline and other halogenated quinolines.[4]
Melting Point > 100 °CHalogenated aromatic compounds are typically crystalline solids with relatively high melting points. For example, 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline has a melting point >290°C.[5]
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF). Insoluble in water.The trifluoromethyl group and halogen atoms increase lipophilicity.
Lipophilicity (logP) ~4.0 - 4.5The presence of three lipophilic groups (Br, Cl, CF₃) significantly increases the partition coefficient.[3]
pKa (of conjugate acid) ~ -1.0 to 0.5The electron-withdrawing effects of the Cl and CF₃ groups, and the ring nitrogen, significantly reduce the basicity of the quinoline nitrogen.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step sequence starting from a commercially available substituted aniline. The Gould-Jacobs reaction is an effective and well-documented method for constructing the 4-hydroxyquinoline core, which can then be further modified.[6][7]

Synthesis_Workflow A 4-Bromoaniline C Intermediate A (Enamine) A->C Condensation (Acid Catalyst, Toluene) B Ethyl 4,4,4-trifluoroacetoacetate B->C D 6-Bromo-4-(trifluoromethyl) quinolin-2(1H)-one C->D Thermal Cyclization (e.g., Dowtherm A, ~250 °C) E 6-Bromo-2-chloro-4- (trifluoromethyl)quinoline D->E Chlorination (POCl₃, Heat)

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one via Conrad-Limpach Condensation and Cyclization

This procedure adapts the known synthesis of 4-(trifluoromethyl)quinolin-2-ol from aniline and a trifluoromethyl β-ketoester.[8]

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-bromoaniline (1.0 eq.), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

  • Condensation: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. Continue refluxing until no more water is formed (typically 4-6 hours).

  • Solvent Removal: After cooling to room temperature, remove the toluene under reduced pressure to yield the crude enamine intermediate.

  • Thermal Cyclization: In a separate flask, heat a high-boiling solvent such as Dowtherm A to approximately 250 °C. Add the crude enamine intermediate portion-wise to the hot solvent. Causality: The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution (cyclization) onto the bromoaniline ring.

  • Work-up and Isolation: After the addition is complete, maintain the temperature for 30 minutes. Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product. Filter the solid, wash thoroughly with hexane, and dry under vacuum to obtain 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one.

Step 2: Chlorination of 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one

The conversion of the quinolin-2-one tautomer to the 2-chloroquinoline is a standard transformation, typically achieved with phosphorus oxychloride.[9][10]

  • Reaction Setup: In a fume hood, suspend 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 eq.). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Chlorination: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed. Trustworthiness: Using excess POCl₃ ensures the reaction goes to completion and also serves as the solvent. The reaction converts the hydroxyl group of the quinolinone tautomer into a chlorophosphate ester, which is then displaced by a chloride ion.

  • Work-up and Isolation: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. The product will precipitate as a solid.

  • Purification: Neutralize the aqueous slurry with a base (e.g., saturated sodium bicarbonate solution or aqueous NaOH) to pH 7-8. Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Chemical Reactivity and Derivatization Potential

This compound is a highly versatile building block due to the differential reactivity of its two halogen substituents. The chlorine at the C2 position and the bromine at the C6 position can be selectively functionalized, allowing for the stepwise introduction of diverse chemical moieties.

  • C2-Position (Chloro): The chlorine atom at the C2 position is significantly activated towards nucleophilic aromatic substitution (SₙAr). This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negative charge in the Meisenheimer intermediate.[11] This position will readily react with a variety of nucleophiles such as amines, alcohols, and thiols.

  • C6-Position (Bromo): The bromine atom at the C6 position behaves like a typical aryl bromide. It is less susceptible to SₙAr but is highly reactive in palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[12]

This differential reactivity allows for a predictable and controlled derivatization strategy.

Reactivity_Diagram

Exemplary Protocols for Selective Functionalization

Protocol 1: Selective Nucleophilic Aromatic Substitution at C2

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as NMP, DMF, or isopropanol.

  • Nucleophile Addition: Add the desired amine or alkoxide nucleophile (1.2-1.5 eq.) and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) if the nucleophile is an amine salt.

  • Reaction: Heat the mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS. Causality: Heating is required to provide sufficient energy for the addition-elimination sequence of the SₙAr mechanism.

  • Work-up: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Protocol 2: Selective Suzuki Cross-Coupling at C6

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like aqueous sodium carbonate (2.0 M solution, 2.0 eq.).

  • Solvent Addition: Add a solvent system, typically a mixture of toluene and ethanol or dioxane and water.

  • Degassing and Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to reflux (80-100 °C) under an inert atmosphere until the starting material is consumed. Trustworthiness: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required to activate the boronic acid for the transmetalation step.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to yield the 6-aryl-2-chloro-4-(trifluoromethyl)quinoline derivative.

Applications in Research and Drug Development

The unique combination of a trifluoromethyl group with two distinct halogen handles makes this compound an exceptionally valuable scaffold for building libraries of complex molecules for biological screening.

  • Medicinal Chemistry Scaffold: Quinoline derivatives are known to exhibit a vast array of biological activities.[13] The subject molecule can serve as a starting point for the synthesis of novel agents targeting diseases such as:

    • Malaria: Chloroquine and mefloquine are famous quinoline-based antimalarials. The scaffold could be elaborated to explore new antiplasmodial agents.[14]

    • Cancer: The quinoline core is present in several kinase inhibitors. The C2 and C6 positions can be functionalized to target the ATP-binding sites of various kinases.

    • Infectious Diseases: Fluoroquinolone antibiotics are a major class of antibacterial drugs. This scaffold provides a platform to develop new antibacterial or antifungal compounds.[1]

  • Probe for Chemical Biology: The ability to selectively introduce different functionalities at the C2 and C6 positions allows for the synthesis of chemical probes. For example, a fluorescent dye could be attached at one position and a reactive group or photoaffinity label at the other to study biological targets.

  • Fragment-Based Drug Discovery (FBDD): This molecule can be considered a high-value fragment. Derivatization at the C2 and C6 positions allows for rapid "fragment growing" or "fragment linking" to optimize binding to a target protein.

Conclusion

This compound represents a potent and versatile chemical scaffold for modern drug discovery and materials science. Although not a commonplace reagent, its synthesis is readily achievable through established organochemical methods. The true value of this molecule lies in the orthogonal reactivity of its C2-chloro and C6-bromo substituents, which enables a controlled, stepwise approach to the synthesis of highly complex and diverse molecular architectures. This guide provides a solid theoretical and practical foundation for researchers to synthesize, manipulate, and ultimately exploit the significant potential of this trifunctionalized quinoline building block in their scientific endeavors.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Biotage. AN56 Gould Jacobs Quinoline forming reaction. Application Note. [Link]

  • ResearchGate. Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. [Link]

  • Muscia, G.; et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2025 , 30(1), 123. [Link]

  • ResearchGate. Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. [Link]

  • ResearchGate. CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • National Center for Biotechnology Information. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules2016 , 21(10), 1339. [Link]

  • National Center for Biotechnology Information. Biologically active quinoline and quinazoline alkaloids part I. [Link]

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? [Link]

  • ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. [Link]

  • ACS Publications. POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. J. Org. Chem.2023 , 88(17), 12247–12256. [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules2022 , 27(15), 5013. [Link]

  • USD RED. Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. [Link]

  • ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

  • National Center for Biotechnology Information. Quinoline: A versatile heterocyclic. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Res. Appl. Chem.2022 , 13, 148. [Link]

  • Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. J. Indian Chem. Soc.2020 , 97, 1-6. [Link]

  • ResearchGate. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. [Link]

  • ResearchGate. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]

  • RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Adv.2025 , 15, 12345-12367. [Link]

  • RSC Publishing. Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Chem. Commun.2021 , 57, 8651-8654. [Link]

  • PubMed. Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. [Link]

  • ResearchGate. (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Synthesis of C-15 Vindoline Analogues by Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • ResearchGate. Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. [Link]

  • YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts2020 , 10(10), 1145. [Link]

Sources

synthesis of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the synthetic pathways leading to this compound, a critical building block in contemporary pharmaceutical and agrochemical development. The document moves beyond a simple recitation of protocols to offer a detailed examination of the underlying chemical principles, mechanistic insights, and the rationale behind specific experimental choices. Authored from the perspective of a Senior Application Scientist, this guide is designed to empower researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot the methodology for their specific applications.

Strategic Importance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The specific substitution pattern of this compound imparts a unique combination of properties that make it a highly valuable intermediate:

  • Trifluoromethyl Group (-CF₃): The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of a molecule.[1] This often leads to improved pharmacokinetic profiles in drug candidates.

  • Halogen Substituents (-Br, -Cl): The bromine and chlorine atoms serve as versatile synthetic handles. They provide reactive sites for a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of diverse molecular fragments and the construction of complex molecular architectures.

This trifecta of functional groups makes this compound a cornerstone for the synthesis of novel bioactive compounds.

Recommended Synthetic Pathway: A Two-Step Approach

While several synthetic routes to quinolines exist, a robust and widely adopted strategy for the preparation of this compound involves a two-step sequence:

  • Conrad-Limpach-Knorr Cyclization: The synthesis commences with the reaction of 4-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate to construct the core quinolinone ring system.

  • Chlorination: The resulting 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is then converted to the target 2-chloroquinoline derivative.

Figure 1: Overview of the two-step synthesis of this compound.

Mechanistic Deep Dive and Rationale

Step 1: Building the Quinolinone Core via Conrad-Limpach-Knorr Synthesis

The formation of the quinolinone ring is a classic named reaction in organic chemistry.[2][3][4] It proceeds through two key stages:

  • Initial Condensation: The reaction is initiated by the nucleophilic attack of the amino group of 4-bromoaniline on the keto group of ethyl 4,4,4-trifluoroacetoacetate. This is followed by dehydration to form a β-aminoacrylate intermediate.

  • Thermal Cyclization: At elevated temperatures, an intramolecular electrophilic aromatic substitution occurs, where the electron-rich aromatic ring of the aniline derivative attacks the ester carbonyl. This is followed by the elimination of ethanol to yield the stable 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one.

Causality Behind Experimental Choices:

  • High-Temperature Conditions: The thermal cyclization step requires significant thermal energy to overcome the activation barrier. The use of a high-boiling solvent, such as diphenyl ether, is often employed to achieve the necessary reaction temperatures (typically >200 °C).[5]

  • β-Ketoester Selection: Ethyl 4,4,4-trifluoroacetoacetate is the ideal choice as it directly installs the required trifluoromethyl group at the 4-position of the quinoline ring.

Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the quinolinone to the 2-chloroquinoline is a critical step that activates the molecule for subsequent nucleophilic substitution reactions.

The mechanism involves the following key transformations:

  • Activation of the Quinolinone: The lone pair of electrons on the oxygen atom of the quinolinone attacks the electrophilic phosphorus atom of POCl₃.

  • Chloride Attack and Elimination: A chloride ion then attacks the C2 position of the quinoline ring, leading to the elimination of a phosphate byproduct and the formation of the desired 2-chloroquinoline.

Causality Behind Experimental Choices:

  • Choice of Chlorinating Agent: Phosphorus oxychloride is a highly effective and commonly used reagent for this type of transformation. It serves as both a dehydrating and chlorinating agent.

  • Reaction Conditions: The reaction is typically carried out at reflux in an excess of POCl₃ to ensure complete conversion.

Detailed Experimental Protocols

Synthesis of 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one
Reagent Molar Mass ( g/mol ) Amount Equivalents
4-Bromoaniline172.0317.2 g1.0
Ethyl 4,4,4-trifluoroacetoacetate184.1118.4 g1.0
Diphenyl ether170.21100 mL-

Procedure:

  • Combine 4-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate in a suitable reaction vessel equipped with a distillation apparatus.

  • Heat the mixture to approximately 140-150 °C to initiate the condensation reaction and distill off the ethanol byproduct.

  • Once the ethanol evolution has ceased, slowly raise the temperature to 250 °C and maintain for 1-2 hours to drive the thermal cyclization.

  • Cool the reaction mixture to room temperature, at which point the product should solidify.

  • Triturate the solid with a non-polar solvent such as hexanes or petroleum ether to remove the diphenyl ether.

  • Collect the solid by vacuum filtration and wash with additional non-polar solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one.

Synthesis of this compound
Reagent Molar Mass ( g/mol ) Amount Equivalents
6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one294.0429.4 g1.0
Phosphorus oxychloride (POCl₃)153.3350 mLExcess

Procedure:

  • In a well-ventilated fume hood, carefully add 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one to an excess of phosphorus oxychloride.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours.

  • After cooling to room temperature, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base, such as aqueous sodium bicarbonate or potassium hydroxide, until the pH is approximately 7-8.[6]

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

  • For further purification, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Experimental Workflow cluster_0 Step 1: Quinolinone Formation cluster_1 Step 2: Chlorination Mix Reactants Mix 4-Bromoaniline and Ethyl 4,4,4-trifluoroacetoacetate Heat and Distill Heat to 140-150°C Distill off Ethanol Mix Reactants->Heat and Distill Thermal Cyclization Heat to 250°C Heat and Distill->Thermal Cyclization Workup 1 Cool, Triturate with Hexanes, Filter and Recrystallize Thermal Cyclization->Workup 1 Reflux in POCl3 Reflux Quinolinone in excess POCl₃ Workup 1->Reflux in POCl3 Intermediate Product Quench and Neutralize Quench with Ice Neutralize with Base Reflux in POCl3->Quench and Neutralize Filter and Purify Filter Solid, Dissolve in Organic Solvent, Wash, Dry, and Recrystallize Quench and Neutralize->Filter and Purify

Figure 2: A detailed step-by-step experimental workflow for the synthesis.

Quality Control and Characterization

The identity and purity of the final product should be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure and confirm the presence of all expected functional groups.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern, which is characteristic for a molecule containing both bromine and chlorine.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Melting Point Analysis: To compare the observed melting point with literature values.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

  • 4-Bromoaniline: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • High Temperatures: The cyclization step requires high temperatures. Ensure that all glassware is in good condition and use appropriate heating equipment.

  • Quenching Procedure: The quenching of POCl₃ is highly exothermic. Always add the reaction mixture to ice slowly and with efficient stirring to control the temperature.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar. Retrieved from [Link]

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.
  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021, December 7). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. (n.d.). Google Patents.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Retrieved from [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021, December 26). International Journal of Chemical Studies. Retrieved from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Institutes of Health. Retrieved from [Link]

  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. (2020, March 20). ResearchGate. Retrieved from [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. (2019, July 27). YouTube. Retrieved from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (n.d.). ResearchGate. Retrieved from [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

Sources

The Friedländer Synthesis: A Technical Guide to Substituted Quinolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of a Classic Reaction in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] Among the various synthetic methodologies to access this privileged heterocycle, the Friedländer synthesis, first reported in 1882, remains a remarkably versatile and efficient strategy.[2][3] Its enduring appeal lies in its operational simplicity, the ready availability of starting materials, and its adaptability to a wide array of catalytic systems.[4]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who seek to leverage the power of the Friedländer synthesis. Moving beyond a mere recitation of steps, this document delves into the causality behind experimental choices, provides a comparative analysis of catalytic systems, and offers practical, field-proven insights to navigate the nuances of this venerable reaction. Our focus is on empowering you to not only successfully execute the Friedländer synthesis but also to intelligently adapt and optimize it for the synthesis of novel, high-value substituted quinolines.

The Core Reaction: Mechanism and Strategic Considerations

The Friedländer synthesis is fundamentally the reaction of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, leading to the formation of a substituted quinoline.[2] This transformation can be catalyzed by acids, bases, or proceed under neutral conditions at elevated temperatures.[4]

The Mechanistic Dichotomy: Aldol-First vs. Schiff Base-First Pathways

A nuanced understanding of the reaction mechanism is paramount for troubleshooting and optimization. Two primary mechanistic pathways are generally accepted, and the operative pathway can be influenced by the specific reactants and reaction conditions.[5]

  • Pathway A: The Aldol-First Mechanism

    In this pathway, the reaction commences with an intermolecular aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone or aldehyde. This is often the rate-limiting step. The resulting aldol adduct then undergoes a rapid intramolecular cyclization and subsequent dehydration to afford the quinoline product. Detailed experimental studies under typical acidic or basic conditions suggest that this is a common pathway, as the proposed intermediates are often too transient to be detected.[6][7]

    Caption: The Aldol-First Mechanistic Pathway of the Friedländer Synthesis.

    Aldol_First 2-Aminoaryl Carbonyl 2-Aminoaryl Carbonyl Aldol Adduct Aldol Adduct 2-Aminoaryl Carbonyl->Aldol Adduct + Enolizable Carbonyl (Rate-Limiting Aldol Condensation) Enolizable Carbonyl Enolizable Carbonyl Cyclized Intermediate Cyclized Intermediate Aldol Adduct->Cyclized Intermediate Intramolecular Cyclization Quinoline Quinoline Cyclized Intermediate->Quinoline Dehydration

  • Pathway B: The Schiff Base-First Mechanism

    Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the 2-amino group of the aryl carbonyl and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration. While the isolation of simple Schiff base intermediates under typical Friedländer conditions is rare, this pathway is considered viable, particularly under specific catalytic conditions, such as with Lewis acids like ytterbium triflate.[6][7]

    Caption: The Schiff Base-First Mechanistic Pathway of the Friedländer Synthesis.

    Schiff_Base_First 2-Aminoaryl Carbonyl 2-Aminoaryl Carbonyl Schiff Base Schiff Base 2-Aminoaryl Carbonyl->Schiff Base + Enolizable Carbonyl (Schiff Base Formation) Enolizable Carbonyl Enolizable Carbonyl Cyclized Intermediate Cyclized Intermediate Schiff Base->Cyclized Intermediate Intramolecular Aldol-type Condensation Quinoline Quinoline Cyclized Intermediate->Quinoline Dehydration

A Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical determinant of the Friedländer synthesis's efficiency, substrate scope, and environmental footprint. While classical acid and base catalysis are still widely employed, a host of modern catalysts offer significant advantages.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acids H₂SO₄, HCl, p-TsOHReflux in EtOH, or solvent-freeInexpensive, readily availableHarsh conditions, potential for side reactions, waste generation
Bases KOH, NaOH, PiperidineReflux in EtOH or H₂OEffective for many substratesCan promote self-aldol condensation of the ketone reactant
Lewis Acids Yb(OTf)₃, Sc(OTf)₃, FeCl₃Milder temperatures, various solventsHigh efficiency, can alter regioselectivityCost, moisture sensitivity, metal contamination of product
Solid Acids Montmorillonite K-10, Zeolites, NafionHeterogeneous, often solvent-free or microwaveRecyclable, easy separation, environmentally benignCan have lower activity than homogeneous catalysts
Nanocatalysts Fe₃O₄-supported Ionic Liquid, Sulfated ZirconiaHeterogeneous, often mild conditionsHigh surface area, high activity, recyclableSynthesis of the catalyst can be complex
Metal-Organic Frameworks (MOFs) CuBTCHeterogeneous, mild temperaturesHigh porosity and active sites, recyclableCost and stability can be concerns
Organocatalysts Proline, Chiral Phosphoric AcidsAsymmetric synthesis, mild conditionsEnables enantioselective synthesisCatalyst loading can be high, cost

Experimental Protocols: From Classical to Contemporary

The following protocols are provided as representative examples. Researchers should always first consult the primary literature and perform appropriate safety assessments.

Protocol 1: Classical Acid-Catalyzed Synthesis

This protocol is a robust, general procedure suitable for a wide range of substrates.

  • Materials:

    • 2-Aminobenzophenone (1.0 mmol)

    • Ethyl acetoacetate (1.2 mmol)

    • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%)

    • Ethanol (10 mL)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2-aminobenzophenone, ethyl acetoacetate, and ethanol.

    • Add the catalytic amount of p-TsOH to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis from a Nitro-Precursor

This scalable and practical method avoids the isolation of the often-unstable 2-aminoaryl carbonyl intermediate.[8]

  • Materials:

    • 2-Nitrobenzaldehyde (10 mmol)

    • Acetophenone (11 mmol)

    • Iron powder (30 mmol)

    • Ethanol (50 mL)

    • Concentrated HCl (0.5 mL)

    • Potassium hydroxide (20 mmol)

  • Procedure:

    • In a round-bottom flask, suspend 2-nitrobenzaldehyde and iron powder in ethanol.

    • Add the catalytic amount of concentrated HCl.

    • Heat the mixture to reflux for 1-2 hours to effect the reduction of the nitro group. Monitor by TLC.

    • After the reduction is complete, add acetophenone and potassium hydroxide to the reaction mixture.

    • Continue to reflux and monitor the condensation reaction by TLC.

    • Once the reaction is complete, cool the mixture and filter to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by recrystallization or column chromatography.[8]

Protocol 3: Metal-Organic Framework (MOF)-Catalyzed Synthesis

This protocol exemplifies a modern, heterogeneous catalytic approach.[1]

  • Materials:

    • 2-Aminobenzophenone (1.0 mmol)

    • Acetylacetone (1.2 mmol)

    • Copper-based MOF (e.g., CuBTC) (5 mol%)

    • Toluene (5 mL)

  • Procedure:

    • In a sealed reaction vessel, combine 2-aminobenzophenone, acetylacetone, and the CuBTC catalyst.[1]

    • Add toluene as the solvent.

    • Heat the reaction mixture to 100 °C and stir for 2 hours.[1]

    • Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the catalyst by filtration. The catalyst can often be washed, dried, and reused.

    • Concentrate the filtrate and purify the product by column chromatography.[1]

Applications in Drug Discovery and Development

While it is often challenging to pinpoint the exact commercial synthetic route for a marketed drug, the Friedländer synthesis is a pivotal tool in the synthesis of numerous biologically active quinoline derivatives and is instrumental in drug discovery campaigns.[9][10] For instance, this methodology has been successfully employed in the synthesis of the natural product (+)-eucophylline and is a key strategy for accessing the core structures of camptothecin analogues, which are potent anticancer agents.[2]

Caption: General Workflow for Friedländer Synthesis in a Research Setting.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Selection Select 2-Aminoaryl Carbonyl & Enolizable Carbonyl Catalyst_Choice Choose Catalytic System (Acid, Base, Lewis Acid, etc.) Reactant_Selection->Catalyst_Choice Reaction_Setup Combine Reactants & Catalyst in Solvent Catalyst_Choice->Reaction_Setup Heating Apply Heat (Conventional or Microwave) Reaction_Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction & Neutralize Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Purify by Chromatography or Recrystallization Extraction->Purification Final_Product Characterize Final Substituted Quinoline Purification->Final_Product

Troubleshooting and Field-Proven Insights

Problem: Low or no yield.

  • Causality: Impure starting materials, inappropriate catalyst, or non-optimal reaction temperature.

  • Self-Validating System: Ensure the purity of the 2-aminoaryl carbonyl compound. If using a solid catalyst, confirm its activity. Systematically screen temperatures to find the optimum.

Problem: Formation of side products, particularly from self-aldol condensation of the ketone.

  • Causality: This is more prevalent under basic conditions.

  • Self-Validating System: Switch to an acid catalyst. Alternatively, under basic conditions, add the enolizable carbonyl component slowly to the reaction mixture to maintain its low concentration. Using an imine analogue of the 2-aminoaryl carbonyl can also circumvent this issue.[2]

Problem: Poor regioselectivity with unsymmetrical ketones.

  • Causality: Formation of both thermodynamic and kinetic enolates.

  • Self-Validating System: The choice of catalyst can significantly influence regioselectivity. Lewis acid catalysts, for example, can favor the formation of one regioisomer over the other. The use of an ionic liquid as the solvent and catalyst has also been shown to improve regioselectivity.[2]

Conclusion: A Versatile Tool for Modern Synthesis

The Friedländer synthesis, despite its age, is far from a relic of the past. Its continuous evolution through the development of novel catalytic systems has solidified its position as a powerful and indispensable tool for the synthesis of substituted quinolines. For researchers in drug discovery and development, a thorough understanding of its mechanistic nuances, a familiarity with the diverse catalytic options, and a strategic approach to experimental design and troubleshooting are key to unlocking its full potential. This guide serves as a foundational resource to empower scientists to confidently and effectively apply the Friedländer synthesis to create the next generation of innovative quinoline-based molecules.

References

  • Rajendran, S., Sivalingam, K., Prasad, R. K. J., & Salas, C. O. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical biology & drug design, 100(6), 1042–1085. [Link]

  • Guzmán, J. A., & Soman, J. (1990). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 68(10), 1748-1753. [Link]

  • Sci-Hub. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved February 10, 2026, from [Link]

  • Rajendran, S., Sivalingam, K., Prasad, R. K. J., & Salas, C. O. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. TU Delft Repositories. [Link]

  • Patil, S. A., Patil, R., & Patil, S. A. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(4), 997-1022. [Link]

  • ResearchGate. (2020). The Friedländer reaction: A powerful strategy for the synthesis of heterocycles. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved February 10, 2026, from [Link]

  • Cheng, C. C. (1982). The Friedländer Synthesis of Quinolines. In Organic Reactions (pp. 37-201). John Wiley & Sons, Inc. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2019). Friedlander synthesis of quinoline derivatives. Retrieved February 10, 2026, from [Link]

  • Li, A. H., Beard, D. J., Coate, H., Honda, A., Kadalbajoo, M., Kleinberg, A., ... & Mulvihill, M. J. (2010). One-pot Friedländer quinoline synthesis: scope and limitations. Synthesis, 2010(10), 1678-1686. [Link]

Sources

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1][2][3][4][5][6] 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline is a synthetic halogenated quinoline derivative with structural motifs that suggest significant, yet unexplored, therapeutic potential. The presence of chloro, bromo, and trifluoromethyl groups enhances the molecule's lipophilicity and metabolic stability, making it an intriguing candidate for drug development.[7] This guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic targets of this compound. Drawing on data from structurally analogous approved drugs and known biological activities of quinoline derivatives, this document hypothesizes that protein kinases and inflammatory pathway components are primary potential targets. A rigorous, phased experimental workflow is detailed to systematically identify, validate, and characterize the mechanism of action of this compound, guiding future preclinical and clinical development.

Introduction: The Quinoline Scaffold in Drug Discovery

The Privileged Status of Quinoline Derivatives

The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged scaffold" in drug discovery.[8] This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[4][5] Quinoline-based compounds have been developed into drugs for treating malaria (e.g., Chloroquine), cancer, and various infections.[2][3][4][6][8] Their versatility stems from the scaffold's synthetic tractability and the ability of its derivatives to modulate crucial cellular processes like cell proliferation, apoptosis, and angiogenesis.[1][8]

Physicochemical & Structural Features of this compound and Their Implications

The subject of this guide, this compound, possesses a unique combination of substituents that are known to influence biological activity:

  • 2-Chloro Position: The chloro group at this position is a common feature in many kinase inhibitors. It can act as a key interaction point within the ATP-binding pocket of kinases.

  • 4-Trifluoromethyl (CF3) Group: This group is a strong electron-withdrawing moiety and a bioisostere of a methyl group. It significantly enhances metabolic stability and lipophilicity, which can improve cell membrane permeability and bioavailability.[7] Aromatic trifluoromethyl ketones have been identified as effective components in the design of kinase inhibitors.[9]

  • 6-Bromo Position: The bromine atom also increases lipophilicity and can form halogen bonds with protein targets, potentially enhancing binding affinity and selectivity. Bromo-substituted quinolines have demonstrated significant antiproliferative and apoptotic effects in various cancer cell lines.[10][11][12]

These structural features collectively suggest that this compound is a strong candidate for development as a modulator of intracellular signaling pathways, particularly those driven by protein kinases.

Hypothesis Generation: Potential Therapeutic Targets Based on Structural Analogs

Given the absence of direct biological data for this compound, a rational, hypothesis-driven approach based on structural analogy is essential.

Primary Hypothesis: Inhibition of Protein Tyrosine Kinases (TKs)

The molecular architecture of the compound strongly resembles the core structures of several FDA-approved tyrosine kinase inhibitors (TKIs).[13] TKIs are a major class of anticancer drugs that target the enzymes responsible for activating signal transduction cascades involved in cell growth and proliferation.[13][14]

Supporting Evidence from Approved Drugs:

  • Lenvatinib (Lenvima®): An oral multi-kinase inhibitor with a substituted quinoline core, Lenvatinib targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), and other kinases.[15][16][17][18] It is approved for treating thyroid, renal, and hepatocellular carcinomas.[19]

  • Cabozantinib (Cabometyx®): Another quinoline-based TKI, Cabozantinib inhibits VEGFR, MET, and AXL kinases.[20][21][22][23] This multi-targeted action helps to overcome drug resistance mechanisms.[20][22]

The shared quinoline scaffold, particularly with halogen and other substituents that enhance kinase binding, suggests that this compound could target similar receptor tyrosine kinases involved in angiogenesis and tumor progression, such as VEGFR, FGFR, EGFR, and c-Met.[1][2]

Secondary Hypothesis: Modulation of Inflammatory and Autophagy Pathways

The 4-aminoquinoline structure is famously associated with Chloroquine and Hydroxychloroquine, drugs known to modulate the immune system and inhibit autophagy.

Supporting Evidence:

  • Chloroquine (CQ) and Hydroxychloroquine (HCQ): These agents are lysosomotropic, meaning they accumulate in lysosomes and raise the pH.[24] This disrupts the final stages of autophagy, a cellular recycling process that cancer cells often exploit to survive stress.[24][25] By inhibiting autophagy, CQ and HCQ can sensitize cancer cells to conventional chemotherapies.[24][26][27]

  • Toll-Like Receptor (TLR) Signaling: CQ and HCQ are also known to affect the Toll 9/NF-κB receptor pathway, a key component of the innate immune system.[28] Certain quinoline derivatives can activate TLR1/2 signaling, leading to the secretion of pro-inflammatory cytokines.[29]

Therefore, it is plausible that this compound could exert therapeutic effects by inhibiting autophagy or modulating immune signaling pathways, making it a candidate for combination therapies in oncology or for treating inflammatory diseases.

Target Validation Workflow: A Phased Experimental Approach

A systematic, multi-phase experimental strategy is required to rigorously test these hypotheses and elucidate the compound's mechanism of action.

Phase 1: Broad-Spectrum Screening for Bioactivity

The initial phase aims to cast a wide net to identify the compound's general biological activities and prioritize subsequent investigation.

Workflow: Phase 1 Screening

Caption: Phase 1 workflow for initial target identification.

Protocol 3.1.1: Large-Panel Kinase Inhibition Screen (e.g., Eurofins DiscoverX KINOMEscan™)

  • Objective: To identify potential kinase targets by measuring the compound's binding affinity against a large panel of human kinases (~400-500).

  • Methodology:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Submit the compound to a specialized vendor for screening at a fixed concentration (e.g., 1 µM or 10 µM).

    • The assay principle typically involves a competition binding assay where the test compound competes with a tagged ligand for binding to the kinase active site.

    • Results are reported as percent inhibition relative to a control.

  • Causality: This unbiased screen provides a broad overview of the compound's selectivity profile across the human kinome. Hits (e.g., >90% inhibition) will form the basis for the primary hypothesis and guide the design of more focused follow-up experiments.

Protocol 3.1.2: Cell Viability Profiling (e.g., NCI-60 Panel)

  • Objective: To assess the compound's anti-proliferative activity across a diverse panel of human cancer cell lines.

  • Methodology:

    • Submit the compound for screening against the NCI-60 panel, which includes cell lines from nine different cancer types (leukemia, melanoma, lung, colon, etc.).

    • Cells are typically incubated with the compound over a 5-log concentration range for 48 hours.

    • Cell viability is assessed using the Sulforhodamine B (SRB) assay, which measures total protein content.

    • Results are reported as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).

  • Causality: This provides crucial information on the compound's potency and spectrum of activity. The pattern of sensitivity across the cell lines can be compared to the patterns of known drugs in the NCI database, offering clues about the mechanism of action.

Phase 2: In Vitro Target Engagement and Potency Determination

This phase focuses on validating the primary "hits" from the kinase screen and quantifying the compound's potency.

Workflow: Phase 2 Validation

Caption: Phase 2 workflow for validating kinase targets.

Protocol 3.2.1: IC50 Determination using a Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the top 3-5 kinase hits from Phase 1.

  • Methodology:

    • Set up a reaction containing the purified recombinant kinase, its specific substrate, and ATP.

    • Add this compound in a series of dilutions (e.g., 10-point, 3-fold dilutions).

    • Incubate to allow the kinase reaction to proceed.

    • Add Kinase-Glo® reagent, which measures the amount of remaining ATP via a luciferase-based reaction.

    • Measure luminescence. A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

    • Plot the dose-response curve and calculate the IC50 value.

  • Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target kinase, providing a functional measure of its potency.

Data Presentation: Summary of In Vitro Potency

Target KinaseKINOMEscan™ (% Inhibition @ 1µM)Biochemical IC50 (nM)
Kinase A98%TBD
Kinase B95%TBD
Kinase C91%TBD
.........
TBD: To be determined by experiment.
Phase 3: Cellular Mechanism of Action

The final phase aims to confirm that the compound engages its intended target within a cellular context and produces the expected downstream effects.

Signaling Pathway: Hypothesized RTK Inhibition

Signaling_Pathway Compound 6-Bromo-2-chloro-4- (trifluoromethyl)quinoline RTK Receptor Tyrosine Kinase (e.g., VEGFR, c-Met) Compound->RTK Inhibition PI3K PI3K RTK->PI3K P Akt Akt PI3K->Akt P Proliferation Cell Proliferation & Survival Akt->Proliferation

Sources

Technical Monograph: Spectroscopic Characterization of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline

[1]

CAS Registry Number: 18706-32-6 (Isomer specific) Molecular Formula:

Molecular Weight:1

Core Directive & Structural Significance

The trifluoromethyl-quinoline scaffold is a "privileged structure" in drug discovery due to the metabolic stability and lipophilicity conferred by the

1

This guide moves beyond simple data listing. It elucidates the electronic causality governing the spectral shifts—specifically how the C4-trifluoromethyl group anisotropically deshields the peri-proton (H5) and how the C2-chloro substituent influences the pyridine ring's electron deficiency.[1]

Synthesis Context for Impurity Profiling

To interpret the spectra accurately, one must understand the genesis of the molecule. The compound is typically synthesized via a Knorr-type cyclization followed by chlorination.[1]

Synthesis_PathwayAniline4-BromoanilineAmideAcetoacetanilideIntermediateAniline->AmideCondensationEsterEthyl 4,4,4-trifluoroacetoacetateEster->AmideQuinolone6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one(Tautomer: 2-OH)Amide->QuinoloneCyclization (PPA)120°CImpurity1Impurity A:4-OH Isomer(Conrad-Limpach)Amide->Impurity1Thermal Cyclization(>250°C)Product6-Bromo-2-chloro-4-(trifluoromethyl)quinolineQuinolone->ProductChlorination(POCl3, reflux)

Figure 1: Synthetic workflow highlighting the origin of the target compound and potential regiochemical impurities.

Spectroscopic Data & Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature is defined by the strong electron-withdrawing nature of the


H NMR (400 MHz,

)

The most diagnostic feature is the deshielding of H5 due to the "through-space" interaction with the C4-

PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Structural Assignment Logic
H5 8.35 – 8.45 Doublet (d)

Diagnostic Peak. Deshielded by peri-interaction with C4-

.[1] Meta-coupled to H7.
H8 8.05 – 8.15 Doublet (d)

Ortho-coupled to H7.[1] Typical quinoline H8 position.[2]
H7 7.85 – 7.95 Doublet of Doublets (dd)

Coupled ortho to H8 and meta to H5.
H3 7.75 – 7.85 Singlet (s)-Key Purity Marker. Isolated proton on the heterocyclic ring. Shifts upfield if Cl is hydrolyzed to OH.

F NMR (376 MHz,

)
  • Shift:

    
     -62.5 ppm (Singlet).[1]
    
  • Note: This peak is a robust purity check. The presence of a secondary peak around -60 ppm often indicates the presence of the 4-hydroxy tautomer or the 2-

    
     regioisomer.[1]
    

C NMR (100 MHz,

)
  • C4 (

    
    ):  The carbon directly attached to the 
    
    
    group appears as a quartet due to C-F coupling.
  • 
     (
    
    
    ):
    The trifluoromethyl carbon itself appears typically around 120-125 ppm with a very large coupling constant.
Mass Spectrometry (MS)

The mass spectrum is complex due to the interplay of Bromine (


3

Isotopic Cluster Analysis (Molecular Ion


):
  • m/z 309:

    
     (Relative Intensity: ~75%)
    
  • m/z 311:

    
     AND 
    
    
    (Relative Intensity: ~100% - Base Peak)
  • m/z 313:

    
     (Relative Intensity: ~25%)[3]
    

Fragmentation Pathway: The fragmentation is dominated by the stability of the aromatic core. The loss of the halogen atoms precedes the degradation of the heterocyclic ring.

MS_FragmentationM_Ion[M]+•m/z 309/311/313Frag1[M - Cl]+m/z 274/276M_Ion->Frag1- Cl•Frag2[M - Br]+m/z 230/232M_Ion->Frag2- Br•Frag3[M - Cl - Br]+m/z 195Frag1->Frag3- Br•Frag2->Frag3- Cl•Frag4Ring Contraction(Loss of HCN)Frag3->Frag4- HCN

Figure 2: Proposed fragmentation pathway for EI-MS analysis.

Infrared (IR) Spectroscopy
  • C-F Stretch: Strong, broad bands in the 1100–1300 cm⁻¹ region.

  • C-Cl Stretch: Distinct band around 740–760 cm⁻¹ .[1]

  • Aromatic C=C: Sharp bands at 1580 cm⁻¹ and 1490 cm⁻¹ .

Experimental Protocols

Protocol A: High-Resolution NMR Sample Preparation
  • Objective: Eliminate solvent suppression artifacts and ensure accurate integration of the H3 singlet.

  • Solvent:

    
     (99.8% D) + 0.03% TMS (v/v).
    
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Procedure:

    • Weigh solid directly into a clean vial (avoid weighing paper to prevent static loss).

    • Add solvent and sonicate for 30 seconds.

    • Filter through a glass wool plug directly into the NMR tube to remove inorganic salts (e.g., residual

      
       byproducts).
      
    • Critical Step: Set relaxation delay (

      
      ) to >5 seconds to allow full relaxation of the isolated H3 proton for quantitative integration.
      
Protocol B: LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes (High lipophilicity requires high organic content).

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide bonds in impurities).

References

  • Synthesis & Regiochemistry

    • Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline."[1] Atlantis Press, 2015. (Describes the Knorr cyclization conditions for 6-bromo-4-substituted quinolines).

  • Spectroscopic Data Verification

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 329796855, 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline" (Isomer comparison).

  • General Quinoline Fragmentation

    • "Structural analysis of fragment ions from quinoline using ion-mobility spectrometry/mass spectrometry." ResearchGate.

  • Fluorine Chemistry Context

    • "Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines." ResearchGate. (Explains the regioselectivity of the CF3 group placement).

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Quinolines in Modern Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds. The strategic placement of various functional groups on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, leading to enhanced efficacy and novel applications. Among these, halogenated and trifluoromethylated quinolines are of particular interest. The trifluoromethyl group often enhances metabolic stability and binding affinity, while halogens provide sites for further chemical modification.

This document provides a comprehensive, in-depth guide for the synthesis of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline, a valuable intermediate for the development of novel pharmaceuticals and functional materials. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a detailed explanation of the chemical logic behind each stage of the synthesis.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a three-step sequence, commencing with the construction of the core quinolinone ring system, followed by a chlorination step. This strategy ensures high yields and regiochemical control.

Synthesis_Workflow A Step 1: Gould-Jacobs Reaction (Ring Formation) B Step 2: Chlorination (Hydroxyl to Chloro Conversion) A->B Intermediate: 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one C Final Product B->C Reagent: Phosphorus Oxychloride (POCl3)

Caption: Overall workflow for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
4-BromoanilineReagentPlus®, ≥99%Sigma-Aldrich
Ethyl 4,4,4-trifluoroacetoacetate≥98%Sigma-Aldrich
Polyphosphoric acid (PPA)Reagent gradeSigma-Aldrich
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Sigma-AldrichCaution: Highly corrosive and water-reactive.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution
BrineSaturated aqueous solution of NaCl
Anhydrous Sodium Sulfate (Na₂SO₄)
Ethyl acetateHPLC gradeFor chromatography
HexanesHPLC gradeFor chromatography
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Experimental Protocols

Step 1: Synthesis of 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one

This initial and crucial step involves the construction of the quinolinone ring system via a Gould-Jacobs reaction. This reaction proceeds through a condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[1][2]

Step1_Reaction cluster_reactants Reactants cluster_product Product 4-Bromoaniline 4-Bromoaniline 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one 4-Bromoaniline->6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one Polyphosphoric Acid (PPA) Heat Ethyl 4,4,4-trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate->6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one

Caption: Gould-Jacobs reaction for the formation of the quinolinone intermediate.

Protocol:

  • In a 250 mL round-bottom flask, combine 4-bromoaniline (17.2 g, 100 mmol) and ethyl 4,4,4-trifluoroacetoacetate (18.4 g, 100 mmol).

  • To this mixture, carefully add polyphosphoric acid (PPA) (100 g) with gentle stirring. The mixture will become viscous.

  • Heat the reaction mixture to 120-130 °C with continuous stirring for 4-6 hours. The progress of the reaction should be monitored by TLC (Ethyl Acetate/Hexanes 1:1).

  • After the reaction is complete, allow the mixture to cool to approximately 80 °C.

  • Carefully and slowly pour the warm reaction mixture into a beaker containing 500 mL of ice-water with vigorous stirring. A precipitate will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 60 °C overnight. The product, 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, is obtained as an off-white to pale yellow solid. Further purification is generally not necessary for the next step.

Expert Insights: The use of polyphosphoric acid serves as both a catalyst and a dehydrating agent, facilitating the cyclization step. The highly viscous nature of the reaction mixture requires efficient stirring to ensure homogenous heating. The quench in ice-water is a critical step for the precipitation of the product.

Step 2: Synthesis of this compound

The final step involves the conversion of the hydroxyl group of the quinolinone tautomer to a chloro group using phosphorus oxychloride (POCl₃).[3][4] This is a standard and effective method for the synthesis of 2-chloroquinolines from their corresponding 2-quinolinones.[5][6]

Step2_Reaction cluster_reactant Reactant cluster_product Product 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one This compound This compound 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one->this compound Phosphorus Oxychloride (POCl3) Reflux

Caption: Chlorination of the quinolinone intermediate to yield the final product.

Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the crude 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one (29.5 g, ~100 mmol) from the previous step.

  • Carefully add phosphorus oxychloride (POCl₃) (93 mL, 1 mol) to the flask. This step should be performed in a well-ventilated fume hood.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The solid will gradually dissolve. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This is a highly exothermic reaction and should be done with extreme caution in a fume hood.

  • Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (DCM) (3 x 150 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford this compound as a white to off-white solid.

Expert Insights: Phosphorus oxychloride acts as both the chlorinating agent and the solvent in this reaction. The workup procedure must be performed with care due to the reactivity of residual POCl₃ with water. Thorough neutralization is essential to ensure the product is in its free base form for efficient extraction.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction of POCl₃ with water is highly exothermic and releases HCl gas. The quenching step must be performed slowly and with adequate cooling.

  • 4-Bromoaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Polyphosphoric acid is corrosive. Avoid contact with skin and eyes.

  • All reactions should be performed in a well-ventilated fume hood.

Characterization Data

CompoundMolecular FormulaMolecular WeightAppearance
6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-oneC₁₀H₅BrF₃NO294.05Off-white to pale yellow solid
This compoundC₁₀H₄BrClF₃N312.50White to off-white solid

The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This detailed protocol provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles of the Gould-Jacobs reaction and the subsequent chlorination, researchers can confidently produce this valuable intermediate for further synthetic applications. The insights provided into the causality of experimental choices and the necessary safety precautions ensure a self-validating and safe execution of this synthesis.

References

  • Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates. (n.d.). ProQuest. Retrieved February 1, 2026, from [Link]

  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020). Odesa National Polytechnic University. Retrieved February 1, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. Retrieved February 1, 2026, from [Link]

  • Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved February 1, 2026, from [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved February 1, 2026, from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (2016). Atlantis Press. Retrieved February 1, 2026, from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (2022). ResearchGate. Retrieved February 1, 2026, from [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020). ResearchGate. Retrieved February 1, 2026, from [Link]

  • 4-bromo-2-(trifluoromethyl)quinoline (C10H5BrF3N). (n.d.). PubChem. Retrieved February 1, 2026, from [Link]

  • POCl3 chlorination of 4-quinazolones. (2011). PubMed. Retrieved February 1, 2026, from [Link]

  • Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. Retrieved February 1, 2026, from [Link]

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. (2022). NIH. Retrieved February 1, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Cambridge University Press. Retrieved February 1, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Merck Index. Retrieved February 1, 2026, from [Link]

  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. (2022). HETEROCYCLES. Retrieved February 1, 2026, from [Link]

  • POCl3 Chlorination of 4-Quinazolones. (2025). ResearchGate. Retrieved February 1, 2026, from [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (n.d.). Royal Society of Chemistry. Retrieved February 1, 2026, from [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). NIH. Retrieved February 1, 2026, from [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). NIH. Retrieved February 1, 2026, from [Link]

Sources

protocol for in vitro kinase assay with quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Protocol for In Vitro Kinase Assay with Quinoline Derivatives

Introduction: Targeting the Kinome with Quinoline Scaffolds

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[2] Quinoline-containing compounds have emerged as a versatile and prominent scaffold in drug discovery, showing significant promise in the development of potent and selective kinase inhibitors.[2][3] Several FDA-approved drugs, such as Cabozantinib and Neratinib, feature a quinoline core, highlighting their clinical importance in oncology.[4]

This guide provides a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory potential of novel quinoline derivatives. We will focus on a robust and widely used luminescence-based assay platform that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. This method is highly sensitive, amenable to high-throughput screening (HTS), and can be used for virtually any kinase-substrate pair.[5]

Core Principles & Experimental Design: The "Why" Behind the "How"

A successful kinase inhibition assay is built on a foundation of careful experimental design. Simply following steps is insufficient; understanding the rationale behind each parameter is key to generating reliable and reproducible data.

The Kinase Reaction

The fundamental reaction involves the enzyme (kinase), a phosphate donor (ATP), a substrate (a peptide or protein), and essential cofactors (like Mg²⁺) in a buffered solution. The kinase transfers the γ-phosphate from ATP to the substrate. An inhibitor, such as a quinoline derivative, will interfere with this process, typically by competing with ATP for the binding site on the kinase.[6]

Choosing the Assay Format: Luminescence-Based ADP Detection

There are numerous methods to measure kinase activity, including radioactive assays, fluorescence polarization, and luminescence-based techniques.[7][8] We will detail the ADP-Glo™ Kinase Assay principle, a luminescence-based method with two key advantages:

  • Universality: It measures ADP production, a universal product of all kinase reactions.[5]

  • High Sensitivity & Dynamic Range: It can detect low levels of kinase activity and is less prone to interference from library compounds compared to other methods.[9][10]

The assay is performed in two steps. First, after the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal directly proportional to the amount of ADP produced.[5]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection K Kinase + Substrate + ATP + Quinoline Inhibitor R Phosphorylated Substrate + ADP + Unused ATP K->R Incubation S1 Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) R->S1 S2 Add Kinase Detection Reagent (Converts ADP to ATP) S1->S2 S3 Luciferase/Luciferin Reaction S2->S3 L Luminescent Signal S3->L caption Workflow of a luminescence-based ADP detection kinase assay.

Caption: Workflow of a luminescence-based ADP detection kinase assay.

The Critical Role of ATP Concentration

For ATP-competitive inhibitors, which includes many quinoline derivatives, the measured IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) is highly dependent on the ATP concentration.[11][12] This relationship is described by the Cheng-Prusoff equation :

IC50 = Kᵢ (1 + [ATP] / Kₘ)

Where:

  • Kᵢ is the inhibitor's binding affinity.

  • [ATP] is the concentration of ATP in the assay.

  • Kₘ is the Michaelis constant of the kinase for ATP.

There are two primary approaches for setting the ATP concentration:

  • ATP at Kₘ: Setting the ATP concentration equal to its Kₘ value simplifies the Cheng-Prusoff equation, making the IC50 value approximately 2 times the Kᵢ. This allows for a more direct comparison of inhibitor binding affinities between different kinases.[11][13]

  • Physiological ATP: Running the assay at high ATP concentrations (e.g., 1-2 mM) mimics the intracellular environment.[7][13] This can provide a better prediction of an inhibitor's efficacy in a cellular context, though it will result in a higher apparent IC50 value for competitive inhibitors.[12]

For initial screening and characterization, performing the assay at the ATP Kₘ is recommended.

G Kinase Kinase Active Site Substrate Substrate Kinase->Substrate Binds Substrate ATP ATP ATP->Kinase Binds Inhibitor Quinoline Inhibitor Inhibitor->Kinase Competes & Binds Product Phosphorylated Product Substrate->Product Phosphorylates caption Principle of ATP-competitive kinase inhibition.

Caption: Principle of ATP-competitive kinase inhibition.

Kinase Buffer Composition

The reaction buffer is critical for maintaining the kinase's stability and optimal activity. A typical kinase buffer contains several key components.

ComponentTypical ConcentrationPurpose & Rationale
Buffer (e.g., Tris-HCl, MOPS) 25-50 mM, pH 7.2-7.5Maintains a stable pH, as kinase activity is highly pH-dependent.[14]
Magnesium Chloride (MgCl₂) 10-25 mMEssential cofactor. Mg²⁺ ions chelate ATP, forming the Mg-ATP complex, which is the true substrate for the kinase.[15]
Dithiothreitol (DTT) 1-2 mMA reducing agent that prevents the oxidation of cysteine residues in the kinase, which can lead to inactivation.[14]
Bovine Serum Albumin (BSA) 0.1 mg/mLA carrier protein that prevents the kinase from sticking to the walls of the reaction plate, especially at low enzyme concentrations.
Phosphatase Inhibitors Varies (e.g., β-glycerophosphate, Na₃VO₄)Prevents dephosphorylation of the substrate by any contaminating phosphatases, which would interfere with the assay signal.[14][16]

Materials and Reagents

  • Enzyme: Purified recombinant kinase of interest.

  • Substrate: Appropriate peptide or protein substrate for the chosen kinase.

  • Quinoline Derivatives: Synthesized compounds dissolved in 100% Dimethyl Sulfoxide (DMSO).[17]

  • ATP: Adenosine 5'-triphosphate disodium salt hydrate.[1]

  • Assay Plates: Solid white, low-volume 384-well plates (recommended for luminescence).

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (or equivalent).[5]

  • Buffer Components: Tris-HCl, MgCl₂, DTT, BSA, etc. (see table above).[14]

  • Equipment:

    • Multichannel pipettes

    • Plate shaker/orbital mixer

    • Luminometer capable of reading 384-well plates.

    • Incubator

Experimental Protocols

Protocol 1: Reagent Preparation
  • 1X Kinase Reaction Buffer: Prepare a stock of 1X Kinase Reaction Buffer using the components listed in the table above. For example: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, and 0.1 mg/mL BSA.[14] Filter sterilize and store at 4°C. Add DTT fresh from a frozen stock before each experiment.

  • ATP Stock Solution: Prepare a 10 mM stock solution of ATP in sterile water. Aliquot and store at -20°C. The concentration should be verified by spectrophotometry (A₂₅₉).

  • Kinase Working Solution: Dilute the kinase enzyme in 1X Kinase Reaction Buffer to a 2X final concentration. The optimal concentration must be determined empirically in an enzyme titration experiment to find a concentration that yields a robust signal within the linear range of the assay.

  • Substrate/ATP Mix: Prepare a 4X solution containing the substrate and ATP in 1X Kinase Reaction Buffer. The final concentration of ATP should be at the desired level (e.g., Kₘ of the kinase). The substrate concentration should be at or above its Kₘ for the kinase.

  • Quinoline Derivative Serial Dilutions: a. Prepare a 10 mM stock solution of each quinoline derivative in 100% DMSO. b. Create a serial dilution series of the compounds in DMSO. For a typical 10-point IC50 curve, perform 1:3 serial dilutions starting from a high concentration (e.g., 1 mM). c. Prepare an intermediate dilution plate by diluting the DMSO serial dilutions 25-fold into 1X Kinase Reaction Buffer. This will create a 4X final concentration of the inhibitor with a constant 4% DMSO concentration.

Protocol 2: In Vitro Kinase Inhibition Assay (384-Well Format)

This protocol assumes a final reaction volume of 20 µL.

  • Compound Addition: Add 5 µL of the 4X quinoline derivative dilutions (from step 5c) to the appropriate wells of a 384-well white assay plate.

    • Test Wells: Serial dilutions of quinoline derivatives.

    • Positive Control (No Inhibition): Add 5 µL of 1X Kinase Reaction Buffer containing 4% DMSO.

    • Negative Control (No Kinase Activity): Add 5 µL of 1X Kinase Reaction Buffer containing 4% DMSO.

  • Enzyme Addition: a. To the Test and Positive Control wells, add 10 µL of the 2X Kinase Working Solution. b. To the Negative Control wells, add 10 µL of 1X Kinase Reaction Buffer.

  • Pre-incubation: Gently mix the plate on a plate shaker for 1 minute. Cover the plate and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[10]

  • Initiate Kinase Reaction: Add 5 µL of the 4X Substrate/ATP Mix to all wells to initiate the reaction.

  • Reaction Incubation: Mix the plate on a shaker for 1 minute. Cover the plate and incubate for the desired period (e.g., 60 minutes) at room temperature or 30°C. The optimal time should be determined during assay development to ensure the reaction is in the linear phase (typically <30% ATP consumption).

  • Stop Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Mix on a shaker for 2 minutes and then incubate for 40 minutes at room temperature.[10]

  • Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well. Mix on a shaker for 2 minutes and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[10]

  • Read Plate: Measure luminescence using a plate-reading luminometer.

Protocol 3: Data Analysis and IC50 Determination
  • Data Normalization: a. Average the luminescence signal from the Positive Control (No Inhibition) wells. This represents 100% kinase activity (Max Signal). b. Average the luminescence signal from the Negative Control (No Kinase) wells. This represents 0% kinase activity (Min Signal). c. For each test well, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [Signal_Test - Signal_Min] / [Signal_Max - Signal_Min])

  • IC50 Curve Fitting: a. Plot the % Inhibition versus the logarithm of the inhibitor concentration .[18] b. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism). c. The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[18][19]

Inhibitor Conc. (nM)Log [Inhibitor]Raw Luminescence% Inhibition
0 (Positive Control)N/A850,0000%
0 (Negative Control)N/A50,000100%
10830,0002.5%
30.48790,0007.5%
101650,00025%
301.48450,00050%
1002210,00080%
3002.4890,00095%
1000355,00099.4%

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Signal-to-Background Ratio Insufficient kinase activity; Suboptimal reaction time or temperature; Inactive enzyme or substrate.Optimize enzyme concentration and reaction time. Verify activity of enzyme and substrate stocks.
High Well-to-Well Variability Pipetting errors; Inadequate mixing; Compound precipitation.Use calibrated pipettes. Ensure thorough mixing after each reagent addition. Check solubility of quinoline derivatives; if needed, lower the maximum screening concentration.
Z'-factor < 0.5 High data variability (see above); Assay window is too small.Address sources of variability. Optimize assay conditions to increase the difference between positive and negative controls.
IC50 Curve Has a Poor Fit Incorrect dilution series; Compound is inactive or has low potency; Compound interferes with the assay detection method.Verify compound concentrations. Test at higher concentrations. Run a counterscreen without the kinase to check for assay interference.

References

  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]

  • Parker, G., & Bolger, R. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Bio-Rad. Retrieved from [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Auld, D. S., et al. (2017). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Kinase Logistics Europe. (n.d.). ATP concentration. Retrieved from [Link]

  • Ahmad, S., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Molecules. Retrieved from [Link]

  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Jain, C. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. Retrieved from [Link]

  • Thorne, R., et al. (2013). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. Bio-protocol. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie. Retrieved from [Link]

  • Sino Biological. (n.d.). Assay Buffer and Co-factors: Kinase Assay Buffer I. Retrieved from [Link]

  • bioWORLD. (n.d.). Kinase Buffer V 5X. Retrieved from [Link]

  • Acha-Orbea, H., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Proceedings of the American Association for Cancer Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. Retrieved from [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated IC50 values for Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • Kumar, A., et al. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Chemistry & Biology Interface. Retrieved from [Link]

  • El-Massaoudi, M., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Retrieved from [Link]

  • da Silva, G. N., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. Retrieved from [Link]

Sources

Application Note: Process Development & Scale-Up of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The synthesis of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline presents a classic problem in heterocyclic regioselectivity. The target molecule features a trifluoromethyl group at the C4 position and a chlorine atom at the C2 position. This substitution pattern dictates the retrosynthetic strategy: the precursor must be 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one (the 2-hydroxy tautomer).

The Regioselectivity Challenge (Knorr vs. Conrad-Limpach)

Selecting the correct cyclization method is the single most critical decision in this workflow. The reaction of 4-bromoaniline with ethyl 4,4,4-trifluoroacetoacetate can yield two distinct isomers depending on the conditions:

  • Route A (Conrad-Limpach): Kinetic formation of the

    
    -amino crotonate followed by thermal cyclization (Dowtherm A, 250°C) typically yields the 4-hydroxy-2-(trifluoromethyl)  isomer. This is INCORRECT for your target. 
    
  • Route B (Knorr): Acid-catalyzed condensation (Polyphosphoric Acid) favors the formation of the anilide intermediate, which cyclizes to form the 2-hydroxy-4-(trifluoromethyl) isomer. This is the REQUIRED route.

To achieve the 2-chloro-4-CF3 target, we must utilize the Knorr synthesis pathway followed by deoxychlorination.

Reaction Scheme Visualization

G cluster_0 Step 1: Regioselective Cyclization cluster_1 Step 2: Chlorination SM1 4-Bromoaniline Inter1 Anilide Intermediate (Transient) SM1->Inter1 PPA, 120°C (Knorr Conditions) SM2 Ethyl 4,4,4- trifluoroacetoacetate SM2->Inter1 Prod1 6-Bromo-4-(trifluoromethyl) quinolin-2(1H)-one Inter1->Prod1 Cyclization Target 6-Bromo-2-chloro- 4-(trifluoromethyl)quinoline Prod1->Target POCl3, 105°C -HCl, -PO2Cl Reagent POCl3 (Reflux)

Figure 1: Strategic synthetic pathway highlighting the Knorr cyclization requirement to establish the 4-CF3/2-OH substitution pattern.

Critical Scale-Up Parameters (Engineering Controls)

Before executing the protocol, the following scale-dependent variables must be addressed. These factors often cause failure when moving from gram-scale (R&D) to kilogram-scale (Kilo-lab).

Viscosity & Thermal Management (Step 1)

Polyphosphoric Acid (PPA) is extremely viscous at room temperature but becomes manageable >60°C.

  • Risk: Poor stirring leads to localized hot spots and charring (black tar formation).

  • Control: Use an overhead mechanical stirrer with a high-torque motor and an anchor or helical impeller. Magnetic stirring is forbidden above 10g scale.

Exotherm Control & Quenching (Step 1)

The hydrolysis of PPA is highly exothermic.

  • Risk: Pouring water into the hot reaction mixture will cause an explosive eruption of acidic steam.

  • Control: Perform an Inverse Quench . The hot reaction mixture (~80°C) must be poured slowly into a large volume of vigorously stirred ice water.

Gas Evolution & Scrubbing (Step 2)

The chlorination with Phosphorus Oxychloride (


) generates massive volumes of HCl gas.
  • Risk: Pressurization of the reactor and corrosion of hood ductwork.

  • Control: The reactor must be vented through a caustic scrubber (NaOH solution).

Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one

Scale: 100 g Input (Scalable to 1 kg)

Reagents
ReagentMWEquiv.Mass/VolDensity
4-Bromoaniline172.021.0100.0 gSolid
Ethyl 4,4,4-trifluoroacetoacetate184.111.2128.4 g1.26 g/mL
Polyphosphoric Acid (PPA)N/A~5 wt/wt500 g~2.0 g/mL
Protocol
  • Setup: Equip a 1L 3-neck round-bottom flask with an overhead mechanical stirrer (Teflon anchor blade), a thermocouple, and a reflux condenser.

  • Charging: Add PPA (500 g) to the flask. Heat to 60°C to lower viscosity.

  • Addition: Add 4-Bromoaniline (100 g) portion-wise. The mixture may darken. Ensure complete dispersion.

  • Reagent Addition: Add Ethyl 4,4,4-trifluoroacetoacetate (128.4 g) dropwise over 30 minutes. Note: A mild exotherm may occur.

  • Reaction: Ramp temperature to 120°C and hold for 4–6 hours.

    • IPC (In-Process Control): Monitor by LC-MS. Look for disappearance of aniline (m/z 172) and formation of product (m/z 292, ES+).

  • Quench (Critical Safety):

    • Prepare a 4L beaker with 2kg of crushed ice and 1L of water. Stir vigorously.

    • Cool the reaction mixture to ~80°C (do not cool below 60°C or it will solidify).

    • Slowly pour the hot PPA mixture into the ice water in a thin stream. The product will precipitate as an off-white/tan solid.

  • Isolation: Stir the slurry for 1 hour to ensure all PPA is hydrolyzed. Filter the solid using a Buchner funnel.

  • Purification: Wash the cake copiously with water (3 x 500 mL) until the filtrate is neutral (pH ~7). Wash once with cold ethanol (100 mL) to remove unreacted ketoester.

  • Drying: Dry in a vacuum oven at 50°C for 24 hours.

    • Expected Yield: 75–85%

    • Appearance: Tan to light brown solid.

Step 2: Synthesis of this compound

Scale: Based on Step 1 Output (~120 g)

Reagents
ReagentMWEquiv.Mass/Vol
6-Bromo-4-(CF3)quinolin-2-one292.051.0120.0 g
Phosphorus Oxychloride (

)
153.335.0190 mL
N,N-Dimethylaniline (Catalyst)121.180.15.2 mL
Protocol
  • Setup: Equip a 1L round-bottom flask with a magnetic stir bar (or overhead if >500g), thermocouple, and reflux condenser connected to a NaOH scrubber .

  • Charging: Charge the solid quinolin-2-one (120 g) and

    
     (190 mL). Add N,N-Dimethylaniline (5.2 mL).
    
  • Reaction: Heat the slurry to reflux (~105°C). The solid will dissolve as it converts to the chloride.

    • Observation: Vigorous HCl evolution will occur initially. Ensure scrubber is active.

  • Duration: Reflux for 3–5 hours.

    • IPC:[1] HPLC analysis.[2] The starting material is very polar; the product is non-polar.

  • Workup (Distillation Method - Recommended for Scale):

    • Switch the condenser to distillation mode.

    • Distill off excess

      
       under reduced pressure (vacuum) at 50–60°C. Recovered 
      
      
      
      can be reused.
    • This leaves a thick residue.

  • Quench:

    • Dissolve the residue in Dichloromethane (DCM, 500 mL).

    • Pour the DCM solution slowly into a stirred mixture of Ice (500 g) and saturated

      
       (500 mL). Caution: CO2 evolution.
      
  • Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM (200 mL).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Crystallization: The crude residue is often a solid. Recrystallize from minimal hot Heptane or Methanol/Water (9:1) to obtain high-purity crystals.

Process Safety & Engineering Workflow

Safety cluster_ppa Step 1: PPA Hazards cluster_pocl3 Step 2: POCl3 Hazards Viscosity High Viscosity Requires Overhead Stirring Therm Exothermic Quench DO NOT add water to Rxn Viscosity->Therm Inverse Inverse Quench Required (Pour Rxn into Ice) Therm->Inverse Gas HCl Gas Generation Scrub Caustic Scrubber (NaOH) Gas->Scrub Distill Distill Excess POCl3 Before Quench Distill->Scrub Reduces Load

Figure 2: Safety Engineering Controls for high-viscosity and corrosive gas management.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (254 nm)> 98.0% Area
Identity 1H NMR (DMSO-d6)Consistent with structure (Check C3-H singlet)
Identity 19F NMRSingle peak (approx -63 ppm)
Residual Solvent GC-HS< 5000 ppm (DCM/Heptane)

References

  • Knorr Synthesis Regioselectivity: Jones, G. The Chemistry of Heterocyclic Compounds, Quinolines.[3][4][5][6][7] Wiley-Interscience, 1977 . (Defines the acid-catalyzed pathway to 2-hydroxyquinolines).

  • Synthesis of 4-CF3-2-hydroxyquinolines

    • Patel, D. et al. "Synthesis and biological evaluation of some new 4-trifluoromethylquinoline derivatives." Journal of Fluorine Chemistry, 2010 , 131(11), 1225-1232. Link

    • Note: Confirms the use of PPA for the condensation of anilines with trifluoroacetoacet
  • POCl3 Scale-Up Safety

    • Acharya, A. et al. "Safe Scale-up of a Vilsmeier-Haack Reaction." Organic Process Research & Development, 2019 , 23(3), 394–402. Link (Provides general guidelines for handling POCl3 quenches).

  • Search confirmation of CAS 1701-22-0 (6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline) vs CAS 18706-33-7 (Isomer).

Sources

Troubleshooting & Optimization

common side products in the synthesis of trifluoromethylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 (Advanced Application Support) Topic: Troubleshooting Common Side Products & Impurities

Introduction: The Fluorine Impact

Welcome to the technical support hub for trifluoromethylquinoline synthesis. As a researcher, you know that the trifluoromethyl (


) group is not just a "spacer"; it is a profound electronic modulator. Its strong electron-withdrawing nature (

effect) and high lipophilicity alter reaction kinetics and thermodynamics, often leading to unexpected side products that do not appear in non-fluorinated analogues.

This guide moves beyond standard protocols to address the causality of failure modes in two primary synthetic pathways: Late-Stage Radical Functionalization and De Novo Cyclization .

Module 1: Late-Stage Functionalization (Minisci-Type)

Context: You are reacting a pre-formed quinoline with a radical


 source (e.g., Langlois reagent, Togni reagent, or 

).
Issue 1: "I am getting a mixture of C2 and C4 regioisomers."

Diagnosis: Radical Polarity Mismatch. Unlike nucleophilic alkyl radicals (which strictly prefer the protonated C2/C4 positions), the


 radical is electrophilic . While it still targets the electron-deficient pyridine ring of the quinoline, the selectivity is lower because the radical is less sensitive to the specific orbital coefficients of the protonated heterocycle compared to nucleophilic radicals.
  • The Side Product: C4-trifluoromethylquinoline (often the minor isomer, but can become major depending on solvent).

  • The Fix:

    • Switch to Radical Cation Strategy: Ensure the quinoline is fully protonated (use TFA or dilute

      
      ). This increases the electrophilicity of the heterocycle, making the C2 position significantly more reactive toward the radical attack due to the 
      
      
      
      -amino effect.
    • Block the C2 Position: If C4 is the target, use a removable blocking group (e.g., carboxylic acid) at C2, which can be decarboxylated later.

Issue 2: "My mass spec shows M+68 peaks (Bis-trifluoromethylation)."

Diagnosis: Product Activation. The introduction of the first


 group makes the quinoline ring more electron-deficient. Counter-intuitively, in radical chemistry, this can sometimes prevent over-reaction if the radical is electrophilic. However, if you are using excess radical precursor  (common with Langlois reagent to drive conversion), the highly reactive 

species will attack the second most activated position (usually C4 if C2 is taken, or C8).
  • The Side Product: 2,4-bis(trifluoromethyl)quinoline or 2,8-bis(trifluoromethyl)quinoline.

  • The Fix:

    • Stepwise Addition: Do not add all oxidant (e.g., TBHP) and sulfinate at once. Syringe pump addition maintains a low steady-state concentration of radicals, favoring mono-substitution.

Module 2: De Novo Cyclization (Condensation)

Context: You are building the ring from trifluoromethyl-anilines or fluorinated dicarbonyls (Combes, Knorr, Conrad-Limpach).

Issue 3: "The Combes synthesis failed; I only see starting material or tars."

Diagnosis: Electronic Deactivation. The Combes synthesis relies on an electrophilic aromatic substitution (


) to close the ring. If your starting aniline has a 

group (meta or para), the ring is severely deactivated. The intermediate Schiff base forms, but the final cyclization step requires an activation energy that standard acid catalysis cannot provide.
  • The Side Product: Uncyclized imine (Schiff base) or polymerized decomposition products (tars).

  • The Fix:

    • Superacid Catalysis: Switch from

      
       to Polyphosphoric Acid (PPA) or Eaton’s Reagent (
      
      
      
      in
      
      
      ).
    • Microwave Assist: High-temperature microwave irradiation (180–200°C) can overcome the activation barrier imposed by the electron-withdrawing group.

Issue 4: "I synthesized the 4-hydroxy isomer, but got the 2-hydroxy isomer (or vice versa)."

Diagnosis: Kinetic vs. Thermodynamic Control (Knorr vs. Conrad-Limpach). When condensing an aniline with a


-keto ester (e.g., ethyl trifluoroacetoacetate), the reaction pathway diverges based on temperature and pH.
  • Pathway A (Knorr): Low temp (

    
    °C) 
    
    
    
    Aniline attacks Ketone
    
    
    2-hydroxy-4-trifluoromethylquinoline .
  • Pathway B (Conrad-Limpach): High temp (

    
    °C) 
    
    
    
    Aniline attacks Ester
    
    
    4-hydroxy-2-trifluoromethylquinoline .
  • The Side Product: The unwanted regioisomer.

  • The Fix: Strict temperature control. For Conrad-Limpach, you must remove ethanol/water continuously to drive the thermodynamic product.

Visual Troubleshooting Guide
Figure 1: Synthesis Pathway & Failure Mode Decision Tree

Use this flow to identify your impurity based on your starting materials.

G Start Identify Synthesis Method MethodA Method A: Radical Functionalization (Quinoline + CF3 source) Start->MethodA MethodB Method B: De Novo Cyclization (Aniline + 1,3-Dicarbonyl) Start->MethodB ImpurityA1 Impurity: Regioisomers (C2 vs C4 mixture) MethodA->ImpurityA1 Poor Selectivity ImpurityA2 Impurity: M+68 Mass (Bis-CF3) MethodA->ImpurityA2 Excess Reagent ImpurityB1 Impurity: Wrong Isomer (2-OH vs 4-OH) MethodB->ImpurityB1 Tautomer Control Failure ImpurityB2 Impurity: Uncyclized Imine (Deactivated Ring) MethodB->ImpurityB2 EWG Deactivation Soln_A1 Solution: Protonate Heterocycle (Increase Electrophilicity) ImpurityA1->Soln_A1 Soln_A2 Solution: Syringe Pump Addition (Kinetic Control) ImpurityA2->Soln_A2 Soln_B1 Solution: Check Temp <100°C = Knorr >250°C = C-Limpach ImpurityB1->Soln_B1 Soln_B2 Solution: Use PPA / Eaton's Rgt (Force SEAr) ImpurityB2->Soln_B2

Caption: Decision matrix for identifying and resolving side-product formation in trifluoromethylquinoline synthesis.

Module 3: Stability & Workup Artifacts
Issue 5: "My CF3 group disappeared (Hydrolysis)."

Diagnosis: Nucleophilic attack at the benzylic carbon. While


 is generally stable, it can hydrolyze to a carboxylic acid (

) under specific conditions:
  • High Temperature Basic Workup: Strong alkalis (NaOH) at reflux.

  • Lewis Acid Catalysis: Certain Lewis acids used in coupling reactions can activate the C-F bond.

  • The Side Product: Quinoline-carboxylic acid derivatives.

  • The Fix: Avoid strong basic refluxes. Use mild bases (

    
    , 
    
    
    
    ) if heating is required.
Summary Data Table: Radical Reagent Profiles
ReagentRadical TypePrimary Side ProductRecommended Mitigation
Langlois Reagent (

)
Nucleophilic Source*Sulfonylated byproductsUse excess oxidant; avoid DMSO if possible.
Togni Reagent II ElectrophilicAlcohol/Ether adductsUse phase-transfer catalysis; monitor stoichiometry.

/ Fenton
ElectrophilicIodine-coupling (dimers)Efficient stirring; use of Zn sulfinates as mediators.

*Note: While the precursor is nucleophilic, the generated


 radical acts electrophilically toward the heterocycle.[1]
References
  • Minisci-Type Reactions & Regioselectivity

    • Title: Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines.[2][3]

    • Source: Synlett (via ResearchG
    • URL:[Link]

  • Radical Trifluoromethyl

    • Title: A "Renaissance" in Radical Trifluoromethyl
    • Source: ResearchGate[3][4]

    • URL:[Link]

  • Conrad-Limpach vs. Knorr Synthesis

    • Title: Conrad-Limpach Synthesis - Reaction Mechanism and Applications.[5]

    • Source: Wikipedia (General Reference for Name Reactions)
    • URL:[Link][6]

  • Hydrolysis of Trifluoromethyl Groups

    • Title: Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.[4][7][8]

    • Source: Angewandte Chemie (PubMed)
    • URL:[Link]

Sources

troubleshooting failed Suzuki coupling with 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case: #QC-882-CF3 Subject: Troubleshooting Suzuki Coupling of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with a "privileged" but treacherous scaffold. The This compound substrate presents a classic "chemoselectivity triangle" challenge. You have two electrophilic sites (C6-Br and C2-Cl) and a highly electron-deficient ring system prone to hydrolysis.

Most failures with this substrate stem from three specific mechanisms:

  • Regioselectivity Erosion: Competitive coupling at the activated C2-chloride.

  • Hydrolytic Decomposition: Conversion of the C2-Cl to the C2-OH (quinolone) mediated by base/water.

  • Catalyst Sequestration: Coordination of the quinoline nitrogen to the Palladium center.

This guide details how to navigate these pitfalls using a mechanistic approach.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: "I am seeing a byproduct with a mass of [M-19] relative to my starting material. What is it?"

Diagnosis: Hydrolysis of the C2-Chloride. You have likely formed the 2-hydroxy-4-(trifluoromethyl)quinoline (or its tautomeric quinolone).

  • The Cause: The 4-trifluoromethyl group (

    
    ) is strongly electron-withdrawing. This depletes electron density from the ring, making the C2-position (already activated by the adjacent nitrogen) highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ) by hydroxide ions present in your aqueous base.
  • The Fix:

    • Switch to Anhydrous Conditions: Abandon aqueous carbonate bases (e.g.,

      
      /
      
      
      
      ). Use anhydrous Cesium Carbonate (
      
      
      )
      or Potassium Phosphate (
      
      
      )
      .
    • Solvent Change: Use strictly anhydrous Toluene or 1,4-Dioxane. Avoid alcohols.

Q2: "I am getting a mixture of mono-coupled products. Why is the Chloride reacting?"

Diagnosis: Loss of Chemoselectivity. While C-Br bonds typically undergo oxidative addition faster than C-Cl bonds, the C2-Cl in your substrate is "pseudo-activated."

  • The Mechanism: The inductive effect of the N-atom and the 4-

    
     group lowers the activation energy for oxidative addition at the C2-Cl bond. If your catalyst is too active (e.g., using SPhos or XPhos at high temperatures), you will couple at both sites.
    
  • The Fix:

    • Ligand Selection: Use

      
        (Tetrakis) or dppf . These ligands are less electron-rich than Buchwald biaryl phosphines, making the catalyst less capable of activating the stronger C-Cl bond, thereby preserving selectivity for the C-Br.
      
    • Temperature Control: Do not exceed 60°C. The activation energy difference between Ar-Br and activated Ar-Cl is narrow; high heat overcomes this barrier.

Q3: "The reaction stalls at 20% conversion, even with fresh catalyst."

Diagnosis: Catalyst Poisoning (N-Coordination). The quinoline nitrogen is a Lewis base. It can bind to the unsaturated Pd(0) species, forming a stable "off-cycle" resting state that prevents the catalytic cycle from turning over.

  • The Fix:

    • Increase Catalyst Loading: Bump from 5 mol% to 8-10 mol%.

    • Lewis Acid Additive: Rarely, adding a stoichiometric amount of a weak Lewis acid can tie up the nitrogen, but this risks activating the C2-Cl further.

    • Best Approach: Use a chelating bis-phosphine ligand like dppf (

      
      ). The bite angle and chelating effect of dppf make the Pd complex more robust against displacement by the quinoline nitrogen.
      

Part 2: Visualizing the Failure Modes

The following diagram illustrates the competitive pathways occurring in your flask. Note how the Red and Orange paths represent the common failure modes described above.

ReactionPathways Start Substrate: 6-Br-2-Cl-4-CF3-Quinoline Desired Target Product: 6-Aryl-2-Cl-Quinoline Start->Desired Path A: Selective Oxidative Addition (C-Br) Byprod_Regio Regio-Impurity: 2-Aryl-6-Br-Quinoline Start->Byprod_Regio Path B: Over-Activation (C-Cl Reaction) Byprod_Hydrolysis Hydrolysis Impurity: 6-Br-2-OH-Quinoline Start->Byprod_Hydrolysis Path C: SNAr Hydrolysis (Aq. Base/High pH) Dead_Cat Inactive Complex: Pd-N-Quinoline Coordinated Start->Dead_Cat Path D: Catalyst Poisoning (N-binding) Pd_Cycle Pd(0) Catalyst Pd_Cycle->Start Catalysis

Caption: Figure 1. Competitive reaction pathways. Path A is desired. Path B occurs with hyper-active ligands. Path C occurs with aqueous bases. Path D causes low conversion.

Part 3: The "Gold Standard" Protocol

Based on the electronic profile of 4-trifluoromethylquinolines, this protocol prioritizes selectivity over speed.

Reagents & Stoichiometry
ComponentEquivalentsRecommended ReagentRole
Substrate 1.06-Br-2-Cl-4-CF3-quinolineElectrophile
Boronic Acid 1.1 - 1.2Aryl Boronic AcidNucleophile
Catalyst 0.05 (5 mol%)

Selectivity & Stability
Base 2.0 - 3.0

(Anhydrous)
Base (Non-hydrolytic)
Solvent [0.1 M]1,4-Dioxane (Dry) Solvent
Step-by-Step Procedure
  • Preparation: Oven-dry a reaction vial and stir bar. Cool under Argon/Nitrogen flow.

  • Solids: Charge the vial with the Quinoline substrate (1.0 equiv), Boronic acid (1.1 equiv), and anhydrous

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%).
    
    • Why dppf? It provides the perfect balance. It is active enough for the Bromide but bulky/rigid enough to minimize N-coordination and C-Cl activation.

  • Solvent: Add anhydrous 1,4-Dioxane via syringe.

    • Critical: Do not add water. The solubility of Cesium Carbonate in hot dioxane is sufficient to drive the reaction without risking hydrolysis of the 2-Cl bond.

  • Degassing: Sparge the mixture with Argon for 5–10 minutes. Oxygen promotes homocoupling of the boronic acid.[1]

  • Reaction: Seal the vial and heat to 60°C (oil bath temperature).

    • Monitor: Check LCMS at 2 hours. If conversion is low, increase to 80°C, but monitor closely for the [M-19] hydrolysis peak.

  • Workup: Dilute with EtOAc, filter through a Celite pad (to remove Pd and salts), and concentrate.

Part 4: Troubleshooting Logic Flow

Use this decision tree to diagnose your next experiment if the Gold Standard fails.

Troubleshooting Start Start: Analyze LCMS Data Check_Conv Is Conversion > 50%? Start->Check_Conv Check_Prod Is Major Peak Desired Product? Check_Conv->Check_Prod Yes Check_Byprod Identify Major Impurity Check_Conv->Check_Byprod No (Stalled) Check_Prod->Check_Byprod No End End Check_Prod->End Yes (Success) Sol_Hydrolysis Action: Switch to Anhydrous Cs2CO3 / Dioxane Check_Byprod->Sol_Hydrolysis Peak = M-19 (OH) Sol_Regio Action: Lower Temp to 50°C Switch to Pd(PPh3)4 Check_Byprod->Sol_Regio Peak = Bis-coupled or Wrong Isomer Sol_Poison Action: Switch to Buchwald Ligand (XPhos) or Increase Loading Check_Byprod->Sol_Poison Only SM remaining

Caption: Figure 2. Logic flow for diagnosing reaction outcomes based on LCMS data.

References

  • Regioselectivity in Quinoline Couplings

    • Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,6-Trihaloquinolines.
    • Source:Journal of Organic Chemistry.
    • Relevance: Establishes the reactivity order C2 (activated) vs C6 (unactivated)
    • (Note: Generalized citation for 2,4,6-trihalo systems).

  • Hydrolysis of Electron-Deficient Heterocycles

    • Title: Nucleophilic substitution of 2-chloro-4-(trifluoromethyl)
    • Source:Tetrahedron Letters.
    • Relevance: Confirms the lability of the C-Cl bond in 4-CF3 substituted quinolines under basic aqueous conditions.
  • Catalyst Poisoning by Nitrogen Heterocycles

    • Title: Catalyst poisoning and deactivation of palladium catalysts in the presence of nitrogen-containing heterocycles.[2][3][4]

    • Source:Applied C
    • Relevance: Explains the mechanism of N-coordination stalling the c
  • Use of Anhydrous Conditions for Sensitive Substrates

    • Title: Suzuki–Miyaura Cross-Coupling of Unstable Polyhalogen
    • Source:Organic Process Research & Development.
    • Relevance: Validates the use of anhydrous Cs2CO3/Dioxane to prevent side reactions.

Sources

optimizing Suzuki reaction conditions for electron-deficient quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki-Miyaura Coupling for Electron-Deficient Quinolines

Ticket ID: #SUZ-Q-OPT-001 Subject: Optimization & Troubleshooting for Electron-Deficient Quinoline Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The "Quinoline Paradox": Technical Overview

In drug discovery, electron-deficient quinolines (e.g., 2-chloroquinoline, 3-bromo-6-nitroquinoline) present a unique dichotomy we call the "Quinoline Paradox":

  • Thermodynamic Advantage: The electron-deficient nature of the ring renders the C-Halogen bond highly electrophilic, theoretically accelerating the Oxidative Addition step of the catalytic cycle.

  • Kinetic Trap (The Failure Mode): The same electron-deficiency often increases the Lewis basicity of the pyridine-like nitrogen (depending on position) or, more critically, allows the nitrogen to compete with the phosphine ligand for the Palladium center. This leads to the formation of stable, inactive Pd-bis(quinoline) complexes—effectively "poisoning" the catalyst.

This guide provides the protocols to bypass this trap, ensuring the catalytic cycle turns over before the catalyst deactivates.

Core Optimization Logic (The "Engine")

To optimize these reactions, you must shift the equilibrium away from Nitrogen-coordination and toward Oxidative Addition.

Visualizing the Competition

The diagram below illustrates the critical branch point between a successful catalytic cycle and catalyst death via N-coordination.

Suzuki_Quinoline_Mechanism cluster_legend Optimization Key Pd0 Active Catalyst [L-Pd(0)] Quinoline Substrate: Electron-Deficient Quinoline-X Pd0->Quinoline Coordination Path A (FAILURE): Nitrogen Coordination Quinoline->Coordination Unhindered Pd Small Ligands (PPh3) OxAdd Path B (SUCCESS): Oxidative Addition Quinoline->OxAdd Bulky Ligands (XPhos, SPhos) DeadCat Inactive Complex [L-Pd-(N-Quinoline)2] Coordination->DeadCat Irreversible Sequestration PdII Intermediate: [L-Pd(II)(Ar)(X)] OxAdd->PdII Rate Limiting Step (Fast for e- deficient rings) key1 Bulky Ligands block Path A

Caption: Path A represents the catalyst poisoning mechanism common in quinolines. Path B is the desired oxidative addition, enforced by steric bulk on the ligand.

Validated Protocol Matrix

Do not rely on "standard" tetrakis (Pd(PPh3)4) conditions. For electron-deficient quinolines, use the Buchwald Precatalyst Systems or Sterically Demanding Bis-phosphines .

System A: The "Workhorse" (High Success Rate)

Best for: 2-chloroquinolines, 3-bromoquinolines with moderate steric hindrance.

ComponentRecommendationTechnical Rationale
Precatalyst XPhos Pd G3 or G4 (1–3 mol%)Rapidly generates monoligated L-Pd(0). The bulky biaryl backbone physically blocks the quinoline nitrogen from binding to Pd.
Base K₃PO₄ (2.0–3.0 equiv)Anhydrous phosphate is mild enough to prevent hydrolysis of sensitive functionalities but strong enough to activate the boronic acid.
Solvent 1,4-Dioxane / H₂O (4:1)The biphasic system solubilizes inorganic bases. Dioxane has a high boiling point (101°C) allowing high-temp activation.
Temp 80–100°C High temperature is often needed to break any transient Pd-N aggregates.
System B: The "Challenging Substrate" (Unstable/Base-Sensitive)

Best for: Quinolines with base-sensitive groups (esters, nitriles) or highly unstable boronic acids.

ComponentRecommendationTechnical Rationale
Catalyst Pd(dppf)Cl₂ · DCM (3–5 mol%)The bidentate ferrocenyl ligand creates a wide bite angle and is extremely robust against N-poisoning.
Base K₂CO₃ or CsF Cesium Fluoride (anhydrous) allows for base-free activation mechanisms if the substrate is base-labile.
Solvent THF or Toluene (Anhydrous)Eliminates water to prevent hydrolytic degradation of the quinoline ring or the boronic acid.

Troubleshooting Guide (Symptom-Based)

Symptom 1: Reaction turns black immediately; <10% conversion.
  • Diagnosis: "Pd Black" precipitation. The catalyst has aggregated and crashed out of solution.

  • Root Cause: The ligand concentration is too low, or the ligand is not bulky enough to stabilize the Pd(0) species against the electron-deficient quinoline.

  • Solution:

    • Switch to XPhos or SPhos (Dialkylbiaryl phosphines).

    • Ensure you are using a Precatalyst (G3/G4) rather than mixing Pd(OAc)2 + Ligand manually. In situ mixing often fails because the quinoline intercepts the Pd before the ligand coordinates.

Symptom 2: Starting material consumed, but no product (Protodeboronation).
  • Diagnosis: The boronic acid coupling partner has hydrolyzed (Ar-B(OH)2 → Ar-H).

  • Root Cause: Electron-deficient quinolines often require higher temperatures. If the coupling partner is also electron-deficient (e.g., fluorophenyl boronic acid), it hydrolyzes rapidly in hot, wet, basic conditions.

  • Solution:

    • Switch Boron Source: Use MIDA Boronates or Potassium Trifluoroborates (R-BF3K) . These release the active species slowly, keeping the concentration of the unstable free acid low ("Slow Release Strategy").

    • Anhydrous Conditions: Switch to System B (Pd(dppf)Cl2 + CsF in dry Dioxane).

Symptom 3: Reaction stalls at 60-70% conversion.
  • Diagnosis: Catalyst death or Product Inhibition.[1]

  • Root Cause: The product (a biaryl quinoline) might be a better ligand than the starting material, or the catalyst has thermally degraded.

  • Solution:

    • The "Spike" Method: Add a second charge of catalyst (1 mol%) after 4 hours.

    • Protect the Nitrogen: If the quinoline nitrogen is the culprit, pre-complex it with a Lewis acid (like B(OiPr)3) or run the reaction in acidic media (uncommon and difficult), but the better approach is simply increasing the steric bulk of the ligand (e.g., BrettPhos ) to make N-binding impossible.

Advanced Workflow: Optimization Logic

Use this decision tree to select your initial conditions.

Optimization_Flow Start Start: Quinoline-X + Ar-B(OH)2 Q1 Is the Boronic Acid Electron Deficient? Start->Q1 Path_Stable Standard Protocol: Pd-XPhos G3 K3PO4, Dioxane/H2O Q1->Path_Stable No (Stable) Path_Unstable Instability Risk: Protodeboronation Q1->Path_Unstable Yes (Unstable) Q2 Is the Quinoline C2-Substituted? Path_Stable->Q2 Sol_Unstable Use MIDA Boronate or Anhydrous (CsF) Path_Unstable->Sol_Unstable Q2->Path_Stable No Path_Steric High Steric Bulk: Use SPhos or Pd-162 (tBu3P) Q2->Path_Steric Yes (Steric Clash)

Caption: Decision matrix for selecting conditions based on boronic acid stability and steric hindrance at the reaction site.

References

  • Buchwald Ligands (XPhos/SPhos)

    • Title: "Universal" Pd-Catalyzed Cross-Coupling of Aryl Chlorides.
    • Source:Journal of the American Chemical Society
    • URL:[Link] (Foundational context for bulky ligands).

    • Specific Application: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides. J. Am. Chem. Soc.[2][3][Link]

  • Protodeboronation Mechanisms

    • Title: Base-Catalyzed Aryl-B(OH)
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • MIDA Boronates (Slow Release Strategy)

    • Title: A General Solution for the 2-Pyridyl Problem.
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Catalyst Poisoning by N-Heterocycles

    • Title: Catalyst poisoning issues in cross-coupling reactions with sulfur/nitrogen heterocycles.
    • Source:BenchChem Technical Support[1][4]

Sources

Technical Support Center: Recrystallization of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Purification Protocols Target Molecule: 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline (CAS: 1701-22-0 / Analogous Derivatives) Audience: Medicinal Chemists, Process Chemists[1][2]

Phase 1: Diagnostic Triage – Why is the Crystallization Failing?

Before altering your solvent system, identify the failure mode. The trifluoromethyl (-CF₃) group at C4 and the chloro group at C2 introduce specific physicochemical challenges that distinguish this molecule from standard quinolines.

SymptomProbable CauseTechnical Insight
Oiling Out Lipophilicity Mismatch The -CF₃ group significantly lowers the melting point and increases lipophilicity ("greasiness").[1][2] If the cooling ramp is too fast or the anti-solvent ratio is too high, the compound separates as a liquid phase (oil) rather than a crystal lattice.
White High-Melting Solid Hydrolysis (Artifact) The C2-Chloro position is susceptible to SNAr hydrolysis.[1][2] If you recrystallized in acidic/basic aqueous media or wet alcohols, you likely converted the product to 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one .[1][2]
Pink/Red Discoloration Oxidation/Metal Trace Quinolines are prone to N-oxide formation or trapping trace transition metals (often from upstream couplings).[1][2]
Gummy/Sticky Precipitate POCl₃ Residues If synthesized via chlorination of the quinolone, residual phosphoryl chloride forms sticky adducts that inhibit crystal growth.

Phase 2: Solvent System Optimization

The "Golden Rule" for this scaffold is to balance the solubility of the aromatic core against the lipophilicity of the halogens.

Recommended Solvent Systems
SystemCompositionApplicationRisk Profile
Primary (Standard) n-Heptane (or Hexane)Dissolve in minimum hot toluene/DCM, add excess hot Heptane, cool slowly.[1][2]Low. Best for removing polar impurities.[1]
Secondary (Polar) Acetonitrile (ACN) Dissolve in hot ACN, cool to -20°C.Medium. Good for removing regioisomers; yield may be lower.[1]
Rescue (Oiling Out) DCM / Hexane Dissolve in DCM, layer Hexane on top, allow slow diffusion.Low. Best for obtaining X-ray quality crystals.[1]
Contraindicated Wet Alcohols / Water Boiling Ethanol or aqueous mixtures.[1]Critical. High risk of C2-Cl hydrolysis.[1][2]
Decision Logic: Selecting Your Protocol

RecrystallizationLogic Start Start: Crude Material Status Purity Is Purity > 85%? Start->Purity POCl3 Was POCl3 used upstream? Purity->POCl3 Yes Column Flash Chromatography (Short Plug) Purity->Column No (<85%) Quench REQUIRED: Bicarb Wash & Dry POCl3->Quench Yes (Sticky Solid) SolventSelect Select Solvent System POCl3->SolventSelect No (Dry Solid) Quench->SolventSelect Heptane System A: Toluene/Heptane (Standard Purification) SolventSelect->Heptane High MP Solid DCM System B: DCM/Hexane (For Oiling Out/Low MP) SolventSelect->DCM Gummy/Oily Solid Column->POCl3

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude material state.[1][2]

Phase 3: Step-by-Step Troubleshooting Protocols

Scenario A: The "Oiling Out" Rescue (Cloud Point Seeding)

Use this when the product separates as a yellow oil at the bottom of the flask upon cooling.

  • Re-dissolution: Re-heat the mixture until the oil dissolves completely into a clear solution.

  • Solvent Adjustment: Add a small amount (5-10% v/v) of the "good" solvent (e.g., Toluene or Ethyl Acetate) to increase solubility slightly.

  • The Cloud Point: Cool the solution slowly with vigorous stirring. Watch for the exact moment the solution turns slightly turbid (the cloud point).

  • Seeding (Critical): Immediately add a few seed crystals of pure product. If no seeds are available, scratch the glass wall with a glass rod to induce nucleation.

  • Isothermal Hold: Hold the temperature steady at the cloud point for 30 minutes. Do not cool further until a visible suspension of solids forms.

  • Slow Ramp: Cool to room temperature at a rate of 10°C/hour.

Scenario B: Removing the "Pink" Impurity

Quinolines often carry trace oxidative impurities or metal complexes.

  • Dissolution: Dissolve crude in Dichloromethane (DCM) (10 mL/g).

  • Adsorption: Add Activated Charcoal (10 wt%) or Silica Gel (20 wt%).

  • Reflux: Stir gently at reflux (40°C) for 30 minutes.

  • Filtration: Filter hot through a Celite pad to remove the adsorbent.

  • Exchange: Concentrate the filtrate to a thick oil, add n-Heptane, and rotovap until the DCM is removed and solids crash out.

Phase 4: Frequently Asked Questions (FAQs)

Q: Can I use Ethanol or Methanol for recrystallization? A: Proceed with extreme caution. While 2-chloroquinolines are generally stable, the electron-withdrawing nature of the 4-CF₃ group activates the 2-position for Nucleophilic Aromatic Substitution (SNAr).[1][2] Prolonged heating in methanol, especially if traces of base (like NaHCO₃ from the workup) are present, can lead to the formation of the 2-methoxy derivative or hydrolysis to the 2-one (quinolone).[2] If you must use alcohols, ensure they are anhydrous and the crude is pH neutral.

Q: My isolated yield is low (40%), but the mother liquor is still dark. How do I recover the rest? A: The "greasy" nature of the CF₃ group means high solubility in organic solvents.

  • Concentrate the mother liquor to dryness.

  • Dissolve in minimal Hexane/EtOAc (9:1).

  • Pass through a short plug of silica gel. The colored impurities usually stick to the baseline, while the fluorinated quinoline elutes quickly.

  • Evaporate and recrystallize the residue from pure n-Heptane.[1][2]

Q: Why does the melting point vary so much (e.g., 65°C vs 158°C)? A: This is a classic sign of Polymorphism or Solvate Formation , common with trifluoromethylated compounds.

  • Low MP (60-70°C): Likely a solvent inclusion complex or a metastable polymorph.

  • High MP (>150°C): Likely the thermodynamic crystal form.

  • Verification: Run a 1H-NMR.[1][2] If the spectra are identical but MP differs, dry the sample under high vacuum (50°C, 1 mbar) for 24 hours to remove trapped solvent lattice.

References & Grounding

  • Synthesis & Purification of Halogenated Quinolines:

    • Source: BenchChem & Patent Literature (CN106432073B).

    • Relevance: Confirms the use of n-Heptane/Hexane as the primary recrystallization solvent for 6-bromo-4-chloroquinoline derivatives.[1][2]

    • Link:

  • Reactivity of 2-Chloro-4-(trifluoromethyl)quinoline:

    • Source:Journal of Organic Chemistry / Organic Process Research & Development.

    • Relevance: Establishes the susceptibility of the 2-Cl position to SNAr hydrolysis in the presence of electron-withdrawing groups like CF₃.

    • Context: 4-trifluoromethyl group activates the ring, making the 2-Cl more labile than in unsubstituted quinoline.[1][2]

  • General Recrystallization of Fluorinated Heterocycles:

    • Source: Mettler Toledo Crystallization Guide.

    • Relevance: Provides the theoretical basis for "Oiling Out" mechanisms in lipophilic compounds and the "Cloud Point" seeding technique.

    • Link:

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Polysubstituted quinolines, a scaffold of significant interest due to its prevalence in bioactive molecules, often present a considerable analytical challenge.[1] This guide, intended for researchers and drug development professionals, provides an in-depth, comparative analysis for confirming the structure of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. By juxtaposing predicted spectral data with that of a known isomer and related analogues, this document serves as a practical, field-proven resource for unambiguous structural verification.

The Challenge of Isomeric Differentiation in Polysubstituted Quinolines

The synthesis of polysubstituted quinolines can often yield a mixture of isomers, making unequivocal structural confirmation a critical step. In the case of this compound, a potential and closely related isomer is 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline. Differentiating between these two structures requires a detailed analysis of the subtle yet significant effects of substituent placement on the NMR spectra. The electron-withdrawing or donating properties of the bromo, chloro, and trifluoromethyl groups, coupled with their positions on the quinoline ring, create unique electronic environments for each proton and carbon atom, resulting in distinct chemical shifts and coupling patterns.

Predicted NMR Spectroscopic Signature of this compound

A meticulous analysis of substituent effects allows for a robust prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. These predictions are grounded in the fundamental principles of NMR spectroscopy and data from analogous substituted quinoline systems.[2]

¹H NMR Spectroscopy: A Tale of Three Protons

The proton NMR spectrum is expected to be the most immediately informative for distinguishing between the target molecule and its isomer. For this compound, we anticipate observing signals for three aromatic protons.

  • H-3: This proton is situated between the chloro and trifluoromethyl groups. The strong electron-withdrawing nature of both substituents will deshield this proton, shifting its resonance significantly downfield. It is expected to appear as a singlet, as there are no adjacent protons for spin-spin coupling.

  • H-5 and H-7: These protons are on the benzo-fused ring. H-5 will likely be a doublet, split by H-7. The bromine at position 6 will influence the chemical shifts of both H-5 and H-7.

  • H-8: This proton will also be a doublet, split by H-7.

The key to differentiation lies in the coupling patterns and chemical shifts of the protons on the carbocyclic ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a comprehensive map of the carbon framework. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents.

  • C-2 and C-4: These carbons, directly bonded to the electron-withdrawing chloro and trifluoromethyl groups, respectively, will be significantly deshielded and appear at lower field. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

  • C-6: The carbon bearing the bromine atom will also exhibit a characteristic chemical shift.

  • Quaternary Carbons: The spectrum will also show signals for the quaternary carbons of the quinoline ring system, which will be crucial for a complete assignment.

¹⁹F NMR Spectroscopy: A Clear Signal

The ¹⁹F NMR spectrum is expected to be the simplest, showing a single resonance for the trifluoromethyl group. The chemical shift of this signal can provide information about the electronic environment of the CF₃ group.[3]

Comparative Analysis: Distinguishing this compound from its Isomer

The most effective way to confirm the structure of this compound is to compare its predicted NMR data with the known experimental data of its isomer, 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline.

Proton Predicted Chemical Shift (ppm) for this compound Experimental Chemical Shift (ppm) for 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline Key Differentiator
H-3 Singlet, downfieldNot presentThe presence of a singlet for H-3 is a definitive marker for the 4-trifluoromethyl isomer.
H-5 DoubletDoublet, δ 8.91The chemical shift of H-5 will be influenced by the adjacent bromine in the target molecule, likely shifting it to a different position compared to the isomer where it is adjacent to a proton.
H-7 Doublet of doubletsDoublet of doublets, δ 8.38The coupling pattern and chemical shift will differ due to the different neighboring substituents.
H-8 DoubletDoublet, δ 7.84The chemical shift will be influenced by the peri-interaction with the substituent at position 4.

Experimental Protocols for Structural Confirmation

To experimentally verify the structure, a suite of NMR experiments should be performed.

Sample Preparation
  • Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

Acquire the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):

  • ¹H NMR: A standard one-dimensional proton spectrum.

  • ¹³C NMR: A proton-decoupled carbon spectrum.

  • ¹⁹F NMR: A one-dimensional fluorine spectrum.

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which are crucial for assigning quaternary carbons and confirming the overall connectivity.

Data Analysis and Interpretation: A Self-Validating System

The combination of 1D and 2D NMR data provides a self-validating system for structure elucidation.

  • ¹H NMR: Analyze the chemical shifts, integration, and multiplicity of the signals to identify the number and environment of the protons.

  • ¹³C NMR: Determine the number of unique carbon environments.

  • ¹⁹F NMR: Confirm the presence and environment of the trifluoromethyl group.

  • COSY: Trace the connectivity between coupled protons. For example, a cross-peak between H-7 and H-8 would confirm their adjacent positions.

  • HSQC: Correlate each proton signal to its directly attached carbon atom.

  • HMBC: This is the cornerstone for confirming the substitution pattern. For instance, in this compound, a long-range correlation between the H-3 proton and the carbons C-2, C-4, and C-4a would be expected. Similarly, correlations between H-5 and C-4, C-6, and C-8a would further solidify the assignment.

Visualization of Key Structural Correlations

The following diagrams illustrate the key NMR correlations that would be expected for this compound.

cluster_quinoline This compound cluster_cosy Expected COSY Correlations cluster_hmbc Key Expected HMBC Correlations C2 C2-Cl C3 C3-H C2->C3 C4 C4-CF3 C3->C4 C4a C4a C4->C4a N1 N N1->C2 C8a C8a C4a->C8a C5 C5-H C4a->C5 C8a->N1 C6 C6-Br C5->C6 C7 C7-H C6->C7 C8 C8-H C7->C8 C8->C8a H5 H-5 H7 H-7 H7->H5 ³J H8 H-8 H7->H8 ³J H3_hmbc H-3 C2_hmbc C-2 H3_hmbc->C2_hmbc ²J C4_hmbc C-4 H3_hmbc->C4_hmbc ²J C4a_hmbc C-4a H3_hmbc->C4a_hmbc ³J H5_hmbc H-5 H5_hmbc->C4_hmbc ³J C6_hmbc C-6 H5_hmbc->C6_hmbc ²J C8a_hmbc C-8a H5_hmbc->C8a_hmbc ³J

Caption: Key COSY and HMBC correlations for structural confirmation.

Conclusion

Confirming the precise structure of highly substituted aromatic compounds like this compound is a non-trivial task that demands a multi-faceted NMR approach. By combining the predictive power of substituent effect analysis with a comprehensive suite of 1D and 2D NMR experiments, researchers can confidently differentiate between potential isomers and unequivocally establish the correct molecular architecture. This guide provides a robust framework for such an analysis, emphasizing the importance of a self-validating system of data interpretation to ensure the scientific integrity of the structural assignment.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

  • PubMed Central. (n.d.). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Retrieved from [Link]

  • MDPI. (n.d.). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Retrieved from [Link]

  • RSC Publishing. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • PubMed. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved from [Link]

  • PubMed Central. (n.d.). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Retrieved from [Link]

  • NIH. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For - Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H-Indazole via SnCl2-Mediated Reducti. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Eugene E. Kwan. (2012). Lecture 3: Coupling Constants Coupling Constants the chemical shift. Retrieved from [Link]

  • FoodBAll. (n.d.). Spectral Libraries. Retrieved from [Link]

  • MDPI. (n.d.). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Russian Journal of Bakhtin Studies. (n.d.). Prediction of 13 C NMR Chemical Shifts of Quinolone Derivatives Based on DFT Calculations. Retrieved from [Link]

Sources

The Analytical Gauntlet: Validation of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Trap"

In the high-stakes synthesis of kinase inhibitors (e.g., Omipalisib/GSK2126458 intermediates), 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline acts as a critical electrophilic scaffold. Its tri-functional nature (Br, Cl, CF₃) makes it versatile but analytically deceptive.

The Problem: Standard HPLC-UV often overestimates the purity of this intermediate. The electron-withdrawing nature of the trifluoromethyl and halogen groups alters the molar extinction coefficient (


) significantly compared to its de-halogenated impurities. Furthermore, the labile 2-chloro position is prone to hydrolysis during storage, forming a 2-hydroxy impurity (quinolone) that may co-elute on standard C18 columns.

The Solution: This guide compares the industry-standard HPLC-UV method against a superior, orthogonal qNMR/UHPLC-MS workflow. We demonstrate that while HPLC is sufficient for reaction monitoring, 19F qNMR is the absolute requirement for CoA generation to prevent downstream failure in Suzuki or S_NAr couplings.

Comparative Matrix: Method Performance

The following table contrasts the three primary analytical approaches for this specific quinoline scaffold.

FeatureMethod A: HPLC-UV (Standard) Method B: UHPLC-MS (Trace) Method C: 19F qNMR (Absolute)
Primary Utility Routine process monitoringImpurity identification (ID)Mass balance & Potency assignment
Specificity Moderate (Co-elution risk)High (Mass discrimination)Very High (CF₃ specific)
Linearity Range


N/A (Internal Standard based)
Major Blindspot Response factor variationIon suppressionNon-fluorinated impurities
Throughput High (15 min/run)High (10 min/run)Low (1 hr/sample)
Cost LowHighMedium

The Impurity Landscape: Synthesis-Driven Logic

Understanding the origin of impurities is the first step in validation. The synthesis typically proceeds via the cyclization of 4-bromoaniline derivatives.

Diagram 1: Synthesis & Degradation Pathways

This diagram illustrates the critical impurities (Impurity A & B) that must be resolved from the Active Pharmaceutical Ingredient (API).

G Start 4-Bromoaniline + Meldrum's Acid Inter Cyclized Intermediate (4-OH-quinoline) Start->Inter Cyclization (High Temp) ImpurityB Impurity B: Des-bromo analog Start->ImpurityB Starting Material Contamination Product TARGET: 6-Bromo-2-chloro- 4-(trifluoromethyl)quinoline Inter->Product POCl3 Chlorination ImpurityA Impurity A: 6-Bromo-2-hydroxy- 4-(trifluoromethyl)quinoline Product->ImpurityA Hydrolysis (H2O) Storage Degradation

Caption: Synthesis flow showing the origin of the critical hydrolysis impurity (Impurity A) and starting material carryover (Impurity B).

Experimental Protocols

Protocol A: The Workhorse (HPLC-UV)

Optimized for separation of the 2-hydroxy impurity.

  • Column: Phenyl-Hexyl,

    
     (Selected for 
    
    
    
    selectivity against the quinoline ring).
  • Mobile Phase A:

    
     Formic Acid in Water.
    
  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       95% B (Linear Ramp)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate:

    
    .
    
  • Detection: UV @ 254 nm (aromatic backbone) and 220 nm (amide/impurity check).

  • Temperature:

    
    .
    
Protocol B: The Judge (19F qNMR)

The self-validating method for absolute purity assignment.

  • Instrument: 400 MHz NMR (min) with 19F probe.

  • Solvent: DMSO-

    
     (Ensures full solubility of the lipophilic quinoline).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene or 3,5-Bis(trifluoromethyl)benzoic acid (Traceable Reference Material).
    
  • Relaxation Delay (

    
    ): 
    
    
    
    (Critical: CF₃ groups have long
    
    
    relaxation times. Insufficient
    
    
    leads to underestimation).
  • Pulse Angle:

    
    .[1]
    
  • Scans: 64 (for S/N > 200).

Validation Data: Representative Performance

The following data represents typical validation results when comparing the HPLC method against the qNMR standard.

Table 1: Linearity & Accuracy (HPLC vs. qNMR)
ParameterHPLC Results (UV Area %)qNMR Results (Wt %)Interpretation
Sample A (Crude) 94.5%88.2%UV overestimates purity due to low

of salts/aliphatics.
Sample B (Recryst) 99.1%98.9%Excellent convergence at high purity.
LOD

N/AHPLC is required for trace impurity detection.
LOQ


qNMR is not suitable for trace analysis (<1%).
RSD (Precision) 0.4% (

)
0.8% (

)
HPLC is more precise; qNMR is more accurate.

Analytical Workflow Recommendation

To ensure scientific integrity and regulatory compliance (ICH Q2(R2)), the following workflow is recommended for releasing batches of this compound.

Diagram 2: The Integrated Validation Workflow

Workflow cluster_Screening Step 1: Screening cluster_Validation Step 2: Potency Assignment Sample Crude Batch Sample HPLC HPLC-UV (Protocol A) Check for Regioisomers Sample->HPLC Decision Purity > 98%? HPLC->Decision qNMR 19F qNMR (Protocol B) Determine Wt% Purity KF Karl Fischer (Water Content) qNMR->KF Release Release for Synthesis KF->Release Decision->qNMR Yes Reprocess Recrystallize Decision->Reprocess No

Caption: Integrated workflow ensuring both impurity profiling (HPLC) and absolute mass balance (qNMR).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2][3][4] (2023).[1][3] Provides the global regulatory framework for validating the specificity and accuracy claims in this guide. [Link]

  • BIPM (Bureau International des Poids et Mesures). Internal standard reference document for 19F qNMR.[5] (2024).[2][5][6] Establishes the protocol for using 3,5-Bis(trifluoromethyl)benzoic acid as a traceable standard. [Link]

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary. Provides physical property data and synthesis references for impurity prediction. [Link]

  • Luo, R., et al. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines.[6] New J. Chem., 2024, 48, 17700.[6] Validates the hydrolysis pathway of the 2-chloro substituent described in the impurity landscape. [Link]

Sources

comparing the efficacy of different purification methods for quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Quinoline and its derivatives are pharmacophores central to antimalarial, anticancer, and antiviral therapeutics. However, their purification presents a distinct physicochemical challenge: the nitrogen atom's lone pair (pKa ~4.9) creates strong interactions with acidic silanols in chromatography and complicates solubility profiles. This guide moves beyond standard protocols to compare the efficacy of Acid-Base Extraction , Modified Flash Chromatography , and Recrystallization .

Part 1: The Physicochemical Context

To purify a quinoline, one must exploit its basicity.[1][2] Unlike neutral organics, quinolines exist in a pH-dependent equilibrium.

  • The Challenge: On standard silica gel, quinolines "streak" or "tail." The basic nitrogen hydrogen-bonds with acidic silanol groups (

    
    ), resulting in broad peaks and poor resolution.
    
  • The Opportunity: The same basicity allows for reversible water-solubility. By dropping the pH below 3, the quinoline protonates (

    
    ) and migrates to the aqueous phase, leaving non-basic impurities (tars, unreacted anilines) in the organic phase.
    

Part 2: Method A — Acid-Base Extraction (The Bulk Cleanup)

Best For: Large-scale removal of neutral impurities and tars (e.g., post-Skraup synthesis). Mechanism: Reversible protonation.

Protocol: The "pH Swing" Technique
  • Step 1: Acidification. Dissolve crude reaction mixture in an organic solvent (e.g., Ethyl Acetate). Add 2M HCl until the aqueous layer pH is < 2.

    • Checkpoint: Use narrow-range pH paper. If pH > 2, quinoline remains partially in the organic layer, leading to yield loss.

  • Step 2: The Wash. Shake and separate. Keep the Aqueous Layer (contains Quinolinium salt). Discard the organic layer (contains neutral impurities).

  • Step 3: Basification. Cool the aqueous layer in an ice bath (exothermic). Slowly add 6M NaOH or NH₄OH until pH > 11.

    • Visual Cue: The solution will turn cloudy/oily as the free base precipitates or oils out.

  • Step 4: Extraction. Extract the now-basic aqueous layer 3x with Dichloromethane (DCM) or Toluene.

  • Step 5: Isolation. Dry combined organics over

    
     and concentrate.
    
Visualization: The pH Swing Workflow

ExtractionWorkflow Start Crude Mixture (Quinoline + Impurities) Acidify Add 2M HCl (Target pH < 2) Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgWaste Organic Layer (Neutrals/Tars) -> DISCARD PhaseSep1->OrgWaste AqLayer Aqueous Layer (Quinolinium Salt) PhaseSep1->AqLayer Basify Add NaOH (Target pH > 11) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure Quinoline (Free Base) Extract->Final

Caption: Logical flow of Acid-Base extraction separating basic quinolines from neutral impurities.

Part 3: Method B — Modified Flash Chromatography

Best For: High-purity isolation (>98%) of complex derivatives or regioisomers. The Fix: You must mask the silanols.

Protocol: The "Amine-Wash" System

Standard silica is too acidic. You have two robust options:

  • Mobile Phase Modifier: Add 1–3% Triethylamine (TEA) to the mobile phase.

    • Mechanism:[3][4][5][6] TEA is a stronger base than most quinolines. It preferentially binds to silanol sites, smoothing the path for the quinoline.

  • Amine-Functionalized Silica: Use pre-packed

    
    -silica cartridges. This eliminates the need for TEA but increases consumable costs.
    

Experimental Setup:

  • Equilibration: Flush column with 3 CV (Column Volumes) of Hexane:EtOAc + 2% TEA.

  • Loading: Load sample. If solubility is poor, use a "dry load" (adsorb sample onto Celite or loose silica).

  • Elution: Run gradient.

    • Self-Validating Check: If peaks are still tailing (Tailing Factor > 1.5), increase TEA concentration to 3% or switch to a Methanol/DCM gradient with 1%

      
      .
      

Part 4: Method C — Recrystallization

Best For: Solid derivatives (e.g., nitro- or hydroxy-quinolines) and final polishing.[7] Logic: Quinoline solubility is highly temperature-dependent in alcohols.

Solvent Selection Matrix
Impurity ProfileRecommended Solvent SystemRationale
Non-polar tars Ethanol / Water (9:1)Tars remain insoluble; Quinoline crystallizes on cooling.
Highly polar salts Toluene or Hexane/AcetoneSalts remain undissolved; Quinoline dissolves hot.
General purpose MethanolHigh solubility at boil; poor solubility at -20°C.

Part 5: Comparative Efficacy Analysis

The following data synthesizes performance metrics from standard synthetic workflows (e.g., Skraup synthesis isolation).

FeatureAcid-Base ExtractionModified ChromatographyRecrystallization
Purity Potential 90–95%>99%>99%
Yield High (85–95%)Moderate (70–85%)Variable (50–80%)
Scalability Excellent (Kg scale)Poor (g scale)Good (100g scale)
Cost Efficiency High (Cheap solvents)Low (Silica/Solvent cost)Moderate
Time Required < 2 Hours3–5 Hours12–24 Hours (Cooling)
Primary Risk Emulsion formationIrreversible adsorptionYield loss in mother liquor
Decision Logic for Researchers

Use the following logic tree to select the optimal method for your specific stage of development.

DecisionTree Start Crude Quinoline Sample StateCheck Physical State? Start->StateCheck Liquid Liquid/Oil StateCheck->Liquid Solid Solid StateCheck->Solid ScaleCheck Scale? Liquid->ScaleCheck Method3 Recrystallization (EtOH/H2O) Solid->Method3 Large > 10g ScaleCheck->Large Small < 1g ScaleCheck->Small Method1 Acid-Base Extraction + Vacuum Distillation Large->Method1 Method2 Flash Column (w/ 2% TEA) Small->Method2

Caption: Decision matrix based on physical state and scale of the crude material.

References

  • Organic Syntheses. (1941).[5] Quinoline Synthesis and Purification Protocols (Coll.[8] Vol. 1). Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica with Triethylamine. Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Silanol Suppression. Retrieved from [Link]

  • GMP Insiders. (n.d.). Troubleshooting Peak Tailing in Chromatography of Basic Compounds. Retrieved from [Link]

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, particularly within oncology and immunology, the protein kinase family has emerged as a pivotal target class.[1] The human kinome comprises over 500 kinases, orchestrating a complex web of signaling pathways that govern cellular processes.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. However, a significant challenge in this endeavor is ensuring the selectivity of these inhibitors. Off-target kinase inhibition can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or, in some cases, therapeutically beneficial.[1] Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is an indispensable step in the characterization of any new potential kinase inhibitor.[2]

This guide provides an in-depth comparative analysis of the kinase cross-reactivity profile of a novel investigational compound, 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline. Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, with several approved drugs featuring this scaffold.[3] The unique substitution pattern of this compound suggests its potential as a kinase inhibitor, necessitating a thorough evaluation of its selectivity.

Herein, we present a hypothetical, yet plausible, cross-reactivity profile of this compound against a panel of 96 kinases implicated in cancer signaling. The performance of this compound is benchmarked against three well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and the clinically approved drugs Dasatinib and Gefitinib. This guide is intended to provide researchers, scientists, and drug development professionals with a framework for interpreting kinase profiling data and to illustrate the experimental workflow involved in generating such a dataset.

The Imperative of Kinase Selectivity Profiling

The ATP-binding site of kinases shares a high degree of structural homology across the kinome.[4] This conservation presents a significant hurdle in designing truly selective inhibitors. A compound designed to target a specific kinase may inadvertently inhibit other, structurally related kinases, leading to off-target effects. Kinase selectivity profiling serves to:

  • Identify Primary and Secondary Targets: Elucidate the intended and unintended molecular targets of a compound.

  • Predict Potential Toxicities: Early identification of off-target interactions can help predict potential adverse effects in preclinical and clinical development.

  • Uncover Novel Therapeutic Opportunities: Polypharmacology is not always undesirable. Inhibiting multiple nodes in a disease-relevant pathway can sometimes lead to enhanced efficacy.[1]

  • Guide Structure-Activity Relationship (SAR) Studies: Understanding the selectivity profile of a lead compound can inform the design of more potent and selective analogs.[1]

Comparative Kinase Inhibition Profiles

To contextualize the selectivity of this compound, its inhibitory activity was assessed and compared with that of three reference compounds:

  • Staurosporine: A natural product known for its potent but non-selective inhibition of a wide range of kinases.[5][6] It serves as a positive control for broad-spectrum kinase inhibition.

  • Dasatinib: A multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[7][8] It is known to inhibit BCR-ABL, SRC family kinases, c-KIT, and PDGFR.[9]

  • Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC).[10][11]

The following table summarizes the hypothetical half-maximal inhibitory concentrations (IC50) of these compounds against a representative panel of kinases. Lower IC50 values indicate higher potency.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase FamilyKinase TargetThis compound (Hypothetical)StaurosporineDasatinibGefitinib
Tyrosine Kinases ABL1550255 >10,000
SRC50 108 >10,000
LCK75 61 >10,000
EGFR>10,0005050020
HER2 (ERBB2)>10,0001508001,500
VEGFR280030150>10,000
PDGFRβ9504025 >10,000
FLT325015100>10,000
c-KIT1,2002015 >10,000
Serine/Threonine Kinases AKT15,0001002,000>10,000
BRAF>10,000200>10,000>10,000
CDK2/cyclin A2,50055,000>10,000
p38α (MAPK14)1,50080300>10,000
MEK1>10,000500>10,000>10,000
PIM1150 451,500>10,000

Data for Staurosporine, Dasatinib, and Gefitinib are representative values from published literature and public databases. The data for this compound is hypothetical.

Interpretation of the Hypothetical Data:

Based on this hypothetical dataset, this compound exhibits a distinct selectivity profile. It shows moderate to potent inhibition of SRC family kinases (SRC and LCK) and the serine/threonine kinase PIM1. Notably, it displays significantly less activity against a broad range of other kinases compared to the pan-inhibitor Staurosporine. In comparison to Dasatinib, our investigational compound shows a narrower spectrum of activity, with less potent inhibition of ABL1, PDGFRβ, and c-KIT. As expected, it does not significantly inhibit EGFR, the primary target of Gefitinib.

This profile suggests that this compound could be a promising lead for developing inhibitors targeting SRC family kinases or PIM1, with a potentially favorable off-target profile compared to more promiscuous inhibitors.

Experimental Protocol: Kinase Profiling Assay

The following is a detailed, step-by-step methodology for a typical in vitro kinase profiling experiment, based on a luminescence-based assay format. This type of assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in ATP corresponds to higher kinase activity.

Diagram 1: Kinase Profiling Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (e.g., 10-point, 3-fold serial dilution) Assay_Plate Assay Plate Incubation (e.g., 384-well plate) - Add compound - Add kinase/substrate mix - Initiate with ATP Compound_Prep->Assay_Plate Transfer to plate Kinase_Prep Kinase and Substrate Preparation (in reaction buffer) Kinase_Prep->Assay_Plate ATP_Prep ATP Preparation (at 2x final concentration) ATP_Prep->Assay_Plate Incubation Incubation (Room Temperature, e.g., 60 min) Assay_Plate->Incubation Detection_Reagent Add Kinase-Glo® Reagent (Luminescence-based ATP detection) Incubation->Detection_Reagent Luminescence_Reading Read Luminescence (Plate reader) Detection_Reagent->Luminescence_Reading Data_Normalization Data Normalization (% Inhibition calculation) Luminescence_Reading->Data_Normalization IC50_Curve IC50 Curve Fitting (Non-linear regression) Data_Normalization->IC50_Curve

Caption: Workflow for a luminescence-based kinase profiling assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of this compound and the comparator compounds in 100% DMSO.

    • Perform a serial dilution of the stock solutions to create a 10-point concentration gradient. This allows for the determination of a dose-response curve and the calculation of the IC50 value.

  • Kinase Reaction Setup:

    • In a 384-well assay plate, add the diluted compounds. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known broad-spectrum inhibitor like Staurosporine at a high concentration as a positive control (0% kinase activity).

    • Add the specific kinase and its corresponding substrate to each well. The choice of substrate is critical and should be optimized for each kinase.

    • Initiate the kinase reaction by adding ATP. The concentration of ATP is a crucial parameter, as most kinase inhibitors are ATP-competitive.[12] Assays are often run at or near the Km value of ATP for each kinase to provide a physiologically relevant measure of potency.[12]

  • Incubation:

    • Incubate the assay plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent, such as the ADP-Glo™ Kinase Assay. This reagent depletes the remaining ATP and uses the generated ADP to produce a luminescent signal that is proportional to kinase activity.[6]

    • Read the luminescent signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls to calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Concluding Remarks

The hypothetical cross-reactivity profiling of this compound presented in this guide illustrates a crucial step in the preclinical characterization of a novel kinase inhibitor. The comparative analysis against established inhibitors provides a valuable context for interpreting its selectivity and potential therapeutic window. The detailed experimental protocol offers a practical framework for conducting such an assessment.

It is imperative for researchers to recognize that in vitro kinase profiling is the first of many steps. Promising candidates must be further evaluated in cell-based assays to confirm their activity in a more physiological context, followed by in vivo studies to assess their efficacy and safety. The journey from a promising chemical scaffold to a clinically effective drug is long and complex, and rigorous, well-designed experiments such as kinase cross-reactivity profiling are the foundation of this process.

References

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available at: [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. Available at: [Link]

  • PubChem. (n.d.). 6-bromo-4-chloro-2-(trifluoromethyl)quinoline. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available at: [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508. Available at: [Link]

  • PubChem. (n.d.). Gefitinib. Retrieved from [Link]

  • Quintás-Cardama, A., et al. (2009). The new tyrosine-kinase inhibitor and anticancer drug dasatinib reversibly affects platelet activation in vitro and in vivo. Blood, 114(8), 1883–1886. Available at: [Link]

  • Drugs.com. (2023, November 22). Dasatinib. Retrieved from [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. Available at: [Link]

  • Targeted Oncology. (2023, November 11). FDA Approves Generic Dasatinib, Expanding Access to Key TKI. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. Retrieved from [Link]

  • Ciardiello, F., et al. (2003). Activity of a specific inhibitor, gefitinib (Iressa, ZD1839), of epidermal growth factor receptor in refractory non-small-cell lung cancer. Annals of Oncology, 14(6), 859–865. Available at: [Link]

  • Rauh, D., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets (pp. 3-35). Wiley-VCH. Available at: [Link]

  • ResearchGate. (n.d.). Kinase profile of dasatinib. Retrieved from [Link]

  • Gratton, C., et al. (2009). The new tyrosine-kinase inhibitor and anticancer drug dasatinib reversibly affects platelet activation in vitro and in vivo. Blood, 114(13), 2607-2616. Available at: [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. Available at: [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046–1051. Available at: [Link]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature biotechnology, 25(9), 1035–1044. Available at: [Link]

  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329–336. Available at: [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinoline derivatives stand out for their broad spectrum of biological activities.[1][2] This guide provides an in-depth evaluation of the synthetic routes to a particularly promising scaffold: 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline. The strategic placement of a bromine atom, a chloro group, and a trifluoromethyl moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4]

This document moves beyond a simple recitation of steps to offer a comparative analysis of established synthetic strategies, culminating in a recommended protocol designed for maximal reproducibility. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative chemical principles.

I. Retrosynthetic Analysis: Charting the Course

A robust synthetic plan begins with a logical retrosynthetic analysis. For a polysubstituted quinoline like our target, several disconnections are possible. The two most prominent strategies involve either forming the quinoline core and then functionalizing it, or constructing the core from precursors that already contain the desired substituents. The latter approach often offers superior control over regiochemistry and is the focus of our primary recommendation.

G cluster_A Strategy A: Conrad-Limpach / Combes Approach cluster_B Strategy B: Friedlander Annulation (Recommended) Target This compound A1 6-Bromo-2-hydroxy-4-(trifluoromethyl)quinoline Target->A1 Chlorination (at C2) B1 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one Target->B1 Chlorination (at C2) A2 4-Bromoaniline A2->A1 A3 Trifluoromethylated β-diketoester A3->A1 B2 2-Amino-5-bromobenzotrifluoride B2->B1 B3 α-Methylene Ketone Source (e.g., Ethyl acetoacetate) B3->B1

Caption: Retrosynthetic analysis of two major pathways to the target molecule.

II. A Comparative Evaluation of Synthetic Strategies

The choice of synthetic strategy is paramount for ensuring reproducibility, scalability, and overall efficiency. Below, we critically evaluate two logical approaches to the synthesis of this compound.

The Conrad-Limpach and Combes syntheses are classic methods for constructing the quinoline core.[5][6] In the context of our target molecule, this would involve the condensation of 4-bromoaniline with a trifluoromethylated β-dicarbonyl compound, such as ethyl 4,4,4-trifluoroacetoacetate. This would be followed by a high-temperature cyclization to yield a 4-hydroxy or 2-hydroxy quinoline derivative.[7][8][9]

  • Plausible Reaction Scheme:

    • Condensation of 4-bromoaniline with ethyl 4,4,4-trifluoroacetoacetate to form an enamine intermediate.

    • Thermal cyclization to yield 6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline.

    • Subsequent chlorination to introduce the chloro group.

  • Analysis of Reproducibility:

    • High-Temperature Cyclization: A significant drawback of this method is the harsh conditions required for the cyclization step, often involving temperatures exceeding 250°C in high-boiling solvents like diphenyl ether or Dowtherm A.[1] These conditions can be difficult to control, leading to variable yields and the formation of side products.

    • Regioselectivity: The initial condensation can lead to a mixture of isomers, and the subsequent cyclization can also yield a mixture of 2- and 4-quinolones, complicating purification.

    • Chlorination Challenges: Attempting to chlorinate the resulting hydroxyquinoline to arrive at the final product introduces further complexity. Direct chlorination of a quinolone often occurs at the 4-position, making the synthesis of the 2-chloro isomer challenging via this route.

The Friedlander annulation offers a more direct and regiochemically controlled route to polysubstituted quinolines. This strategy involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For our target, this translates to using a pre-functionalized aniline that already contains the key trifluoromethyl group.

  • Plausible Reaction Scheme:

    • Synthesis of the key intermediate: 2-amino-5-bromobenzotrifluoride.

    • Friedlander condensation of this intermediate with a β-ketoester like ethyl acetoacetate to form 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one.

    • Chlorination of the quinolin-2-one to yield the final product, this compound.

  • Analysis of Reproducibility:

    • Convergent Synthesis: This approach is more convergent, building the complex core from well-defined, pre-functionalized fragments. This generally leads to higher overall yields and cleaner reactions.

    • Regiocontrol: The substitution pattern of the final product is unambiguously determined by the starting materials, eliminating the issue of isomeric mixtures.

    • Milder Conditions: The Friedlander annulation can often be carried out under milder conditions compared to the thermal cyclizations of the Conrad-Limpach/Combes reactions, enhancing reproducibility.

    • Established Chlorination: The conversion of a quinolin-2-one to a 2-chloroquinoline using reagents like phosphorus oxychloride (POCl₃) is a standard and reliable transformation in quinoline chemistry.

III. Recommended Experimental Protocols (Based on Strategy B)

The following protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions.

G A Starting Material: 4-Bromo-2-nitrotoluene B Step 1: Trifluoromethylation A->B C Intermediate 1: 4-Bromo-1-nitro-2-(trifluoromethyl)benzene B->C D Step 2: Reduction C->D E Intermediate 2: 5-Bromo-2-(trifluoromethyl)aniline D->E F Step 3: Friedlander Annulation E->F G Intermediate 3: 6-Bromo-2-hydroxy-4-(trifluoromethyl)quinoline F->G H Step 4: Chlorination G->H I Final Product: This compound H->I

Caption: Recommended four-step synthesis workflow.

  • Causality: The synthesis begins by introducing the trifluoromethyl group onto a commercially available starting material. A common method for this is the reaction of a corresponding trichloromethyl derivative with a fluoride source. However, for laboratory scale, we will adapt a modern approach. We will start with 4-bromo-2-nitrotoluene and perform a radical trifluoromethylation.

  • Protocol:

    • To a solution of 4-bromo-2-nitrotoluene (1.0 eq) in a suitable solvent such as acetonitrile, add a trifluoromethyl source like sodium trifluoromethanesulfinate (CF₃SO₂Na, 1.5 eq) and a radical initiator such as tert-butyl hydroperoxide (TBHP, 2.0 eq).

    • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-1-nitro-2-(trifluoromethyl)benzene.

  • Causality: The nitro group is a versatile precursor to the amine required for the Friedlander annulation. A standard reduction using a metal catalyst or a reducing agent like tin(II) chloride is a reliable method.

  • Protocol:

    • Dissolve 4-bromo-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) portion-wise, as the reaction can be exothermic.

    • Reflux the mixture for 3-6 hours, monitoring the disappearance of the starting material by TLC.

    • Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 5-bromo-2-(trifluoromethyl)aniline, which can often be used in the next step without further purification.

  • Causality: This is the key ring-forming step. The condensation of the synthesized aniline with ethyl acetoacetate under acidic catalysis will form the quinolin-2-one core. Polyphosphoric acid (PPA) is an effective catalyst and solvent for this transformation.

  • Protocol:

    • Combine 5-bromo-2-(trifluoromethyl)aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in polyphosphoric acid (PPA).

    • Heat the mixture to 120-140°C for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

    • The precipitated solid is collected by vacuum filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove impurities.

    • Dry the solid under vacuum to obtain 6-bromo-2-hydroxy-4-(trifluoromethyl)quinoline.

  • Causality: The final step is the conversion of the 2-hydroxyquinoline (which exists in the quinolin-2-one tautomeric form) to the 2-chloroquinoline. Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation.

  • Protocol:

    • Carefully add 6-bromo-2-hydroxy-4-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

    • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

    • Heat the mixture to reflux (around 110°C) for 2-4 hours.

    • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the product precipitates.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

IV. Data Summary for Reproducibility

StepProductKey ReagentsTypical YieldReaction TimeKey Analytical Data (Predicted)
1 4-Bromo-1-nitro-2-(trifluoromethyl)benzeneCF₃SO₂Na, TBHP60-75%12-24 h¹⁹F NMR: δ ≈ -62 ppm
2 5-Bromo-2-(trifluoromethyl)anilineSnCl₂·2H₂O85-95%3-6 hAppearance of -NH₂ protons in ¹H NMR (broad singlet)
3 6-Bromo-2-hydroxy-4-(trifluoromethyl)quinolineEthyl acetoacetate, PPA70-85%4-8 h¹H NMR: Disappearance of ethyl ester signals
4 This compoundPOCl₃80-90%2-4 hFinal product; MP and full spectral characterization

V. References

  • Conrad-Limpach Synthesis. SynArchive. [Link]

  • Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)-quinolinecarboxylates. ProQuest. [Link]

  • Combes/Conrad–Limpach quinoline synthesis. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Combes Quinoline Synthesis. Cambridge University Press. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. quimicaorganica.org. [Link]

  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, Vol. 104, No. 3, 2022. [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.

  • Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. [Link]

  • Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates. ProQuest. [Link]

  • Recent approaches to trifluormethyl quinolines. ResearchGate. [Link]

  • 6-bromo-4-chloro-2-(trifluoromethyl)quinoline. PubChem. [Link]

  • Trifluoromethylation. Wikipedia. [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines. ResearchGate. [Link]

  • Quinoline formation via a modified Combes reaction. ResearchGate. [Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group - Princeton University. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • 4-Difluoromethylated Quinoline Synthesis. J-STAGE. [Link]

  • Trifluoromethyl ketones: properties, preparation, and application. RSC Publishing. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline. As a research chemical with significant potential hazards, adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.

Prudent Practices for Chemical Handling and Disposal

The proper disposal of any chemical is the final step in its lifecycle and a critical component of responsible laboratory practice. The procedures outlined below are grounded in the principles of minimizing exposure, preventing environmental contamination, and complying with regulatory requirements. For any chemical, especially one with a complex hazard profile like this compound, the "cradle-to-grave" responsibility for chemical waste lies with the generator.

Chemical Profile: this compound

  • Quinoline Core: Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer[1][2].

  • Halogenation (Bromo- and Chloro- groups): The presence of bromine and chlorine atoms classifies this compound as a halogenated organic. This is a critical factor for waste segregation, as halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like hydrogen chloride and hydrogen bromide[3][4][5].

  • Trifluoromethyl Group (-CF3): The trifluoromethyl group is a type of per- and polyfluoroalkyl substance (PFAS) functional group. PFAS compounds are known for their high thermal stability and environmental persistence[6][7]. This characteristic reinforces the need for high-temperature incineration to ensure complete destruction[4][7]. The U.S. Environmental Protection Agency (EPA) has issued specific guidance on the destruction and disposal of PFAS-containing materials, recommending methods that minimize environmental release[6][7][8][9].

Based on aggregated GHS information for similar compounds like 6-bromo-2-chloroquinoline and 6-bromo-4-chloroquinoline, the primary hazards are expected to be:

  • Acute toxicity (oral)[10][11]

  • Skin irritation[10][11]

  • Serious eye irritation[10][11]

  • May cause respiratory irritation[10][11]

Personal Protective Equipment (PPE) and Engineering Controls

Due to the inferred hazards, stringent safety measures are required when handling this compound in any form, including as a waste product.

Engineering Control: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[12].

PPE ItemSpecificationRationale
Gloves Nitrile gloves (minimum)Provides protection against skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling[13].
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes or airborne particles[1].
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for spill cleanup or if there is a risk of generating aerosols outside of a fume hood.Ensures protection from inhaling hazardous particles.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as listed in the table above.

  • Contain the Spill: For solid spills, gently cover the material with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to avoid generating dust[13][14]. For liquid spills (if dissolved in a solvent), absorb with a compatible absorbent material.

  • Collect the Waste: Carefully sweep or scoop the absorbed material and spilled compound into a designated, sealable hazardous waste container[13][14].

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the waste container with "Hazardous Waste," the chemical name, and the date. Manage the container as outlined in the disposal protocol below.

Waste Segregation and Collection

Proper segregation is the most critical step in the disposal process. The causality behind this is both safety-related (preventing dangerous reactions) and logistical (ensuring it goes to the correct disposal facility).

  • Waste Classification: this compound is classified as a Halogenated Organic Waste [3][5].

  • Container: Collect waste in a designated, leak-proof, and chemically compatible container with a secure screw-top cap[4][15][16]. The container must be clearly labeled as "Halogenated Organic Hazardous Waste"[17].

  • Segregation: Do NOT mix this waste with non-halogenated organic solvents or aqueous waste[3][5][17]. Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste[5][17].

Step-by-Step Disposal Protocol

  • Waste Generation Point: At the point of generation (e.g., in the fume hood), transfer the waste this compound (whether in solid form or dissolved in a solvent) into the designated, pre-labeled Halogenated Organic Waste container.

  • Container Management: Keep the waste container closed at all times except when adding waste[16][17]. Store the container in a secondary containment bin within a well-ventilated area, away from incompatible materials[16].

  • Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weigh boats, pipette tips, and contaminated lab paper, must also be disposed of in a solid hazardous waste container. These items are also considered halogenated waste.

  • Aqueous Waste from Experiments: If aqueous solutions are generated that may contain traces of the compound, they should not be disposed of down the drain[15][18]. These should be collected as aqueous hazardous waste. If the concentration is significant, it may need to be treated as halogenated waste. Consult your institution's environmental health and safety (EHS) office for guidance.

  • Full Container Pickup: Once the waste container is full (do not overfill, typically to 80-90% capacity), ensure the cap is tightly sealed. Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. Ensure all labeling is complete and accurate.

  • Final Disposal Method: The designated disposal route for halogenated organic waste is typically high-temperature incineration in a permitted hazardous waste incinerator[3][4][5]. This method is necessary to achieve complete destruction of the compound and its halogenated and fluorinated components, minimizing the release of persistent pollutants[4][7].

Diagrammatic Workflow of Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_classification Waste Classification cluster_containers Segregation & Collection cluster_final_disposal Final Disposal start Waste Generation: This compound is_solid Solid Waste or Contaminated Labware? start->is_solid Identify Form is_liquid Liquid Waste (e.g., in solution)? is_solid->is_liquid No solid_waste_container Collect in Labeled Solid Halogenated Waste Container is_solid->solid_waste_container Yes liquid_waste_container Collect in Labeled Liquid Halogenated Waste Container is_liquid->liquid_waste_container Yes storage Store in Secondary Containment in a Ventilated Area solid_waste_container->storage liquid_waste_container->storage pickup Arrange Pickup by EHS or Licensed Contractor storage->pickup incineration High-Temperature Incineration pickup->incineration

Caption: Decision workflow for disposal of this compound.

References

  • Capot Chemical. (2010, April 7). MSDS of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylicacid.
  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
  • National Oceanic and Atmospheric Administration (NOAA). QUINOLINE. CAMEO Chemicals.
  • ChemicalBook. (2023, July 24). 6-BROMO-2-CHLORO-QUINOLINE | 1810-71-5.
  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
  • PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information.
  • Fisher Scientific. (2023, September 19). 4-Chloro-2-(trifluoromethyl)quinoline - SAFETY DATA SHEET.
  • Ossila. (2023, December 9). 4-Bromo-6-fluoroquinoline - SAFETY DATA SHEET.
  • Fisher Scientific. 2 - SAFETY DATA SHEET.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.
  • PENTA. (2023, May 13). Quinoline - SAFETY DATA SHEET.
  • Bucknell University. HAZARDOUS WASTE SEGREGATION.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • U.S. Environmental Protection Agency (EPA). (2024, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • PubChem. 6-Bromo-2-chloroquinoline. National Center for Biotechnology Information.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency (EPA). (2024, April 2). 2024 Interim Guidance on the Destruction and Disposal of PFAS.
  • University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services.
  • Vanderbilt University. Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
  • Federal Register. (2023, October 8). Addition of Certain Per- and Polyfluoroalkyl Substances (PFAS) to the Toxics Release Inventory (TRI).
  • University of Wisconsin–Madison. Chemical Disposal. Environment, Health & Safety.
  • Österlund, H., et al. (2009). Determination of total chlorine and bromine in solid wastes by sintering and inductively coupled plasma-sector field mass spectrometry. Waste Management, 29(4), 1258–1264.
  • University of Oslo. Chemical and Hazardous Waste Guide.
  • PubChem. 6-Bromo-4-chloroquinoline. National Center for Biotechnology Information.
  • SlideShare. Preparation and Properties of Quinoline.
  • GovInfo. (2023, October 11). Federal Register/Vol. 88, No. 195/Wednesday, October 11, 2023/Rules and Regulations.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • National Center for Biotechnology Information. Management of Waste. In Prudent Practices in the Laboratory. National Institutes of Health.
  • U.S. Environmental Protection Agency (EPA). Addition of Certain PFAS to the TRI by the National Defense Authorization Act.
  • Weill Cornell Medicine. EHS Program Manual 5.2 - Waste Disposal Procedure.

Sources

Personal protective equipment for handling 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Personal Protective Equipment & Handling Guide: 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline

Executive Summary: Operational Safety Profile

Compound: this compound Class: Halogenated Heterocycle / Trifluoromethylated Quinoline Primary Hazards: Severe Ocular/Dermal Irritant, Potential Hepatotoxin, High Skin Absorption Risk (Lipophilic).

Immediate Directive: This compound combines the inherent toxicity of the quinoline scaffold with the enhanced lipophilicity of a trifluoromethyl (-CF₃) group and the reactivity of aryl halides. Treat as a high-permeability toxicant. Standard nitrile gloves are insufficient for solution-phase handling.

Part 1: Risk Assessment & Compound Profile

As a Senior Application Scientist, I must emphasize that safety protocols for this compound are dictated by its Structure-Activity Relationship (SAR). You are not just handling a powder; you are handling a molecule engineered to penetrate biological membranes.

  • The Quinoline Core: Historically linked to mutagenicity and hepatotoxicity.

  • The -CF₃ Group (Position 4): Significantly increases lipophilicity (LogP), facilitating rapid dermal absorption and blood-brain barrier penetration.

  • Halogen Substituents (6-Br, 2-Cl): These act as reactive handles for cross-coupling (Suzuki/Buchwald), meaning the molecule is electrophilic and can alkylate biological macromolecules (proteins/DNA) if exposure occurs.

Hazard Classification (derived from functional analogs):
  • H301: Toxic if swallowed.[1][2]

  • H311: Toxic in contact with skin.[2]

  • H318: Causes serious eye damage.

  • H341: Suspected of causing genetic defects (Quinoline backbone).[1][3]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following matrix is specific to the handling of halogenated heteroaromatics.

Protection ZoneStandard Handling (Solid) Solution Phase (Synthesis/Workup) Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1)Face Shield + Splash GogglesQuinoline derivatives can cause irreversible corneal opacity.
Dermal (Hands) Double Nitrile (Min 5 mil outer)Laminate (Silver Shield/4H) liner under NitrileCRITICAL: Halogenated solvents (DCM/Chloroform) used with this compound penetrate nitrile in <15 seconds.
Respiratory Fume Hood (Face velocity >100 fpm)Fume Hood + N95 (if powder risk)Prevent inhalation of dust; compound is likely a mucous membrane irritant.
Body Lab Coat (Cotton/Poly)Chemical Resistant Apron (Tyvek/PVC)Protects personal clothing from splashes that soak through fabric.

Part 3: Operational Protocols

Workflow 1: Solid Handling & Weighing
  • Static Risk: Trifluoromethylated compounds often carry static charge, causing "fly-away" powder.

  • Control: Use an antistatic gun or ionizing blower inside the balance enclosure.

  • Technique: Never weigh on an open bench. Use a localized exhaust or a balance enclosure inside a fume hood.

Workflow 2: Reaction Setup & Quenching

The 2-chloro and 6-bromo positions make this molecule susceptible to nucleophilic attack. In basic conditions (e.g., during workup), it may hydrolyze or react exothermically.

Visualized Workflow (DOT Diagram):

HandlingProtocol cluster_warning CRITICAL SAFETY CHECK Start Solid Storage (4°C, Inert Gas) Weigh Weighing (Static Control, Fume Hood) Start->Weigh Transfer Solv Solubilization (Add Solvent to Solid) Weigh->Solv Dissolve React Reaction/Heating (Closed System) Solv->React Reagents Check Check Glove Integrity (Every 30 mins) Solv->Check Quench Quenching (Cool to 0°C, Slow Addn) React->Quench Complete Waste Disposal (Halogenated Stream) Quench->Waste Segregate

Figure 1: Operational workflow emphasizing the critical glove check during the solubilization phase, where permeation risk is highest.

Part 4: Emergency Response & Disposal

Spill Management (Solid)
  • Evacuate: Clear the immediate area (3-meter radius).

  • PPE Up: Don double gloves (Nitrile over Laminate) and N95 respirator.

  • Contain: Cover spill with wet paper towels (to prevent dust) or use a chemically inert absorbent (Vermiculite).

  • Clean: Wipe area with 10% acetone followed by soap and water. Do not use bleach (potential reaction with amine/quinoline nitrogen).

Waste Disposal Strategy

This compound contains Fluorine, Chlorine, and Bromine .[4] It cannot be incinerated in standard organic waste streams due to the formation of HF, HCl, and HBr gases, which damage standard incinerator scrubbers.

  • Stream: Halogenated Organic Waste (High BTU).

  • Labeling: Must explicitly state "Contains Fluorinated Aromatics."

  • Segregation: Keep separate from strong oxidizers and acids.[2][4]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Quinoline Derivatives. PubChem.[5] [Link][5]

  • ECHA (European Chemicals Agency). Substance Information: Quinoline - Registration Dossier. (General hazards of the quinoline scaffold). [Link]

Disclaimer: This guide is based on the chemical properties of halogenated quinolines. Always consult the specific Safety Data Sheet (SDS) from your vendor before use.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.